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  • Product: 2,4,7-Trimethoxyquinoline
  • CAS: 51179-17-0

Core Science & Biosynthesis

Foundational

2,4,7-Trimethoxyquinoline: Structural Dynamics, Physical Properties, and Synthetic Utility

Executive Summary In the landscape of heterocyclic chemistry, functionalized quinolines serve as privileged scaffolds for drug discovery and advanced materials. 2,4,7-Trimethoxyquinoline is a highly specialized, electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, functionalized quinolines serve as privileged scaffolds for drug discovery and advanced materials. 2,4,7-Trimethoxyquinoline is a highly specialized, electron-rich building block. Unlike the fundamentally electron-deficient parent quinoline, the strategic placement of three methoxy groups fundamentally alters the molecule's electronic topology. This technical guide explores the structural causality behind its physical properties and provides a validated, step-by-step methodology for its regioselective functionalization, specifically targeting the highly nucleophilic C-3 position.

Chemical Identity & Structural Architecture

The reactivity of a heteroaromatic system is dictated by the push-pull dynamics of its substituents. In 2,4,7-trimethoxyquinoline (CAS: 51179-17-0) , the nitrogen atom in the quinoline core typically withdraws electron density via inductive (-I) effects. However, this is heavily overridden by the mesomeric (+M) electron donation from the three methoxy groups.

  • C-2 and C-4 Methoxy Groups: These substituents are positioned on the pyridine ring. Through resonance, the oxygen lone pairs delocalize into the ring, pushing significant electron density onto the C-3 carbon.

  • C-7 Methoxy Group: Positioned on the fused benzene ring, this group stabilizes the overall HOMO (Highest Occupied Molecular Orbital) energy of the bicyclic system, making the molecule robust against oxidative degradation while maintaining high nucleophilicity.

The synergistic effect of these three groups transforms the C-3 position into a highly active nucleophilic center, priming it for electrophilic aromatic substitution (EAS).

Electronic_Activation M2 C-2 Methoxy Group (+M Mesomeric Effect) QCore Quinoline Heterocycle (Electron-Rich Core) M2->QCore Donates e- density M4 C-4 Methoxy Group (+M Mesomeric Effect) M4->QCore Donates e- density M7 C-7 Methoxy Group (+M Mesomeric Effect) M7->QCore Stabilizes ring C3 C-3 Position (Highly Nucleophilic Center) QCore->C3 Synergistic Activation

Figure 1: Electronic activation pathway of the quinoline core via mesomeric donation.

Physical Properties & Data Profile

Understanding the physical properties of 2,4,7-trimethoxyquinoline is critical for designing purification workflows and selecting appropriate reaction solvents. The high lipophilicity imparted by the methoxy groups renders the compound insoluble in water but highly soluble in polar aprotic solvents.

PropertyValue / Description
Chemical Name 2,4,7-Trimethoxyquinoline
CAS Registry Number 51179-17-0
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Physical State (at RT) Solid, crystalline powder
Predicted Boiling Point ~350–380 °C (at 760 mmHg)
Density ~1.15–1.20 g/cm³
Solubility Profile Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate; Insoluble in H₂O.

Experimental Workflow: Regioselective Formylation at C-3

Because of the electronic activation at C-3, the most synthetically valuable transformation of 2,4,7-trimethoxyquinoline is the Vilsmeier-Haack formylation. This reaction yields 2,4,7-trimethoxyquinoline-3-carbaldehyde (CAS: 51179-20-5) , a critical intermediate used in the synthesis of fused polycyclic pharmacophores .

Protocol: Synthesis of 2,4,7-Trimethoxyquinoline-3-carbaldehyde

Note: This is a self-validating protocol. Visual cues and TLC monitoring are embedded to ensure process integrity.

Step 1: Generation of the Vilsmeier Reagent

  • Action: Charge a dry, argon-flushed round-bottom flask with anhydrous Dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C using an ice-water bath. Slowly add Phosphorus Oxychloride (POCl₃, 1.5 eq) dropwise over 15 minutes.

  • Causality & Validation: POCl₃ reacts with DMF to form the highly electrophilic chloroiminium ion. The dropwise addition controls the exothermic nature of this reaction. Validation: The solution will transition from colorless to a pale yellow, viscous complex.

Step 2: Substrate Addition

  • Action: Dissolve 2,4,7-trimethoxyquinoline (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Maintaining 0 °C during addition prevents non-specific polymerization or degradation of the electron-rich quinoline core before the desired electrophilic attack can cleanly occur at C-3.

Step 3: Electrophilic Aromatic Substitution (EAS)

  • Action: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 3 to 4 hours.

  • Causality & Validation: Heat is required to overcome the activation energy for the substitution at the sterically hindered C-3 position (flanked by the C-2 and C-4 methoxy groups). Validation: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The starting material spot (higher Rf) will disappear, replaced by a highly UV-active intermediate spot at the baseline (the iminium salt).

Step 4: Buffered Hydrolysis

  • Action: Cool the reaction to room temperature and pour it slowly over crushed ice. Add a saturated aqueous solution of Sodium Acetate (NaOAc) until the pH reaches ~6.0. Stir vigorously for 1 hour.

  • Causality: This is the most critical step. Using a mild base like NaOAc instead of NaOH prevents the premature cleavage of the sensitive C-2 methoxy group (which could inadvertently yield a 2-quinolone derivative). The buffer gently hydrolyzes the iminium intermediate to the target aldehyde.

Step 5: Isolation and Purification

  • Action: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol.

  • Validation: The final product will precipitate as fine, pale-yellow crystals.

VH_Workflow Step1 1. Reagent Preparation POCl3 + DMF at 0°C Step2 2. Substrate Addition Add 2,4,7-Trimethoxyquinoline Step1->Step2 Form Chloroiminium Ion Step3 3. Electrophilic Substitution Heat to 80-90°C (3-4 hrs) Step2->Step3 Exothermic Complexation Step4 4. Buffered Hydrolysis Quench with Ice + NaOAc Step3->Step4 Form Iminium Intermediate Step5 5. Isolation Extract, Wash, Recrystallize Step4->Step5 Gentle Cleavage (pH ~6) Product Product Yielded: 2,4,7-Trimethoxyquinoline-3-carbaldehyde Step5->Product Purified Solid

Figure 2: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Applications in Drug Development

The resulting 3-carbaldehyde derivative of 2,4,7-trimethoxyquinoline is not merely an endpoint; it is a highly versatile synthetic hinge. Drug development professionals utilize this scaffold to construct complex, multi-ring systems. By reacting the aldehyde group with various hydrazines or hydroxylamines, researchers can synthesize pyrazoloquinolines and isoxazoloquinolines. These fused heterocycles are frequently investigated as ATP-competitive kinase inhibitors and DNA-intercalating antimicrobial agents, owing to their planar structure and favorable hydrogen-bonding profiles.

References

  • Bhoga, U., Mali, & Adapa, S. R. "Synthesis and functionalization of functionalized quinolines." Tetrahedron Letters, 2004, vol. 45, no. 51, pp. 9331-9334. Available at:[Link]

Exploratory

In-Depth Technical Guide to 5-Bromo-2'-deoxyuridine (BrdU)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Bromo-2'-deoxyuridine (BrdU), a synthetic n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine. Due to a likely error in the provided CAS number (51179-17-0), this document focuses on the extensively researched and referenced compound associated with the molecular characteristics described: 5-Bromo-2'-deoxyuridine, which corresponds to CAS Number: 59-14-3 . This guide will delve into its fundamental chemical properties, including its molecular weight and structural formula, and explore its critical applications in biomedical research, particularly in the study of cell proliferation and DNA synthesis. Furthermore, we will discuss the underlying mechanisms of its utility and provide insights into its experimental application.

Core Chemical Identity and Properties

5-Bromo-2'-deoxyuridine (BrdU), also known by synonyms such as Bromodeoxyuridine, Broxuridine, and BUdR, is a halogenated pyrimidine analog.[1][2][3] Its structural similarity to thymidine allows it to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] This characteristic is the cornerstone of its widespread use in cell biology and cancer research.

Molecular and Structural Data

A clear understanding of BrdU's molecular characteristics is fundamental to its application. The key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 59-14-3[1][2][4]
Molecular Formula C9H11BrN2O5[1][4][5]
Molecular Weight 307.10 g/mol [1][4][5]
IUPAC Name 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[5]
Canonical SMILES C1NC2=O)Br)CO">C@@HO[2][5]
InChI Key WOVKYSAHUYNSMH-RRKCRQDMSA-N[2][5]
Physicochemical Properties

BrdU is typically a white crystalline powder.[5] Its solubility is a critical factor for its use in cell culture and in vivo studies. It is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[2]

Structural Formula and Key Features

The structural formula of 5-Bromo-2'-deoxyuridine is central to its biological activity. It consists of a pyrimidine ring (uracil) brominated at the 5th position, which is attached to a deoxyribose sugar.

Caption: Structural representation of 5-Bromo-2'-deoxyuridine.

The key features of this structure are:

  • The Bromine Atom at C5: This substitution is critical. The van der Waals radius of bromine is similar to that of the methyl group in thymidine, allowing BrdU to be recognized by DNA polymerases and incorporated into DNA in place of thymidine.

  • The Deoxyribose Sugar: This sugar moiety is identical to that found in the natural DNA precursor, deoxythymidine, ensuring its compatibility with the DNA backbone.

  • The N-glycosidic Bond: This bond links the pyrimidine base to the deoxyribose sugar, forming the nucleoside structure.

Applications in Scientific Research

The primary application of BrdU is as a marker for proliferating cells.[1] When introduced to a population of cells, it is taken up by those actively synthesizing DNA.

Cell Proliferation Assays

The incorporation of BrdU into DNA can be detected using specific antibodies that recognize the BrdU epitope. This forms the basis of a widely used method to quantify cell division.

Experimental Workflow for BrdU-based Cell Proliferation Assay:

BrdU_Workflow A 1. Cell Seeding & Treatment B 2. BrdU Labeling (Pulse with BrdU solution) A->B C 3. Cell Fixation (e.g., with paraformaldehyde) B->C D 4. DNA Denaturation (e.g., with HCl or heat) C->D E 5. Permeabilization (e.g., with Triton X-100) D->E F 6. Primary Antibody Incubation (Anti-BrdU antibody) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. DNA Staining (e.g., DAPI or Propidium Iodide) G->H I 9. Analysis (Flow cytometry or microscopy) H->I

Caption: A typical workflow for a BrdU cell proliferation assay.

Causality in Experimental Choices:

  • DNA Denaturation (Step 4): This is a critical step. The anti-BrdU antibody can only access the incorporated BrdU once the double-stranded DNA is unwound into single strands. The choice of denaturation agent (e.g., acid, heat, or enzymatic digestion) can impact epitope preservation and should be optimized for the specific cell type and experimental setup.

  • Permeabilization (Step 5): This step is necessary to allow the antibodies to cross the cell and nuclear membranes to reach the DNA.

Fate Mapping and Lineage Tracing

In developmental biology and regenerative medicine, BrdU can be used to label a population of cells at a specific time point. By tracking the location of these labeled cells and their progeny over time, researchers can map their migration and differentiation pathways.

DNA Damage and Repair Studies

While primarily used for proliferation, the incorporation of BrdU can also sensitize cells to radiation. This property has been explored in the context of cancer therapy, where BrdU can act as a radiosensitizer.[3]

Conclusion

5-Bromo-2'-deoxyuridine is a powerful tool in the arsenal of researchers in the life sciences. Its ability to substitute for thymidine during DNA replication provides a robust and reliable method for labeling and tracking proliferating cells. A thorough understanding of its chemical properties, particularly its molecular weight and structural features, is essential for its effective and accurate application in experimental settings. The protocols for its use, while well-established, require careful optimization, especially concerning the DNA denaturation step, to ensure reliable and reproducible results.

References

  • PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 5-Bromo-2'-Deoxyuridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a)-5-bromo-2deoxyuridine (5-BrdU), (b)-5-selenocyanatouracil (SeCNU), and (c)-5-trifluoromethanesulfonyl-uracil (OTfU). Retrieved from [Link]

  • Wikipedia. (n.d.). Bromodeoxyuridine. Retrieved from [Link]

Sources

Foundational

Pharmacological Properties of 2,4,7-Trimethoxyquinoline Derivatives: A Technical Guide to Next-Generation Tubulin Inhibitors

Executive Summary The relentless progression of multidrug-resistant (MDR) cancers necessitates the development of novel chemotherapeutics that can bypass cellular efflux mechanisms while maintaining high target specifici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of multidrug-resistant (MDR) cancers necessitates the development of novel chemotherapeutics that can bypass cellular efflux mechanisms while maintaining high target specificity. Among heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry[1]. Specifically, polymethoxyquinolines—and the highly optimized 2,4,7-trimethoxyquinoline derivatives—represent a breakthrough class of microtubule-targeting agents (MTAs). By mimicking the pharmacophore of natural products like combretastatin A-4 (CA-4) and colchicine, these derivatives exhibit profound antiproliferative activity, primarily through the inhibition of tubulin polymerization and the subsequent induction of apoptosis[2].

This whitepaper provides an in-depth technical analysis of the pharmacological properties, mechanisms of action, and self-validating experimental workflows required to evaluate 2,4,7-trimethoxyquinoline derivatives in preclinical drug development.

Pharmacological Rationale: The 2,4,7-Trimethoxyquinoline Scaffold

The design of 2,4,7-trimethoxyquinoline derivatives is rooted in rational drug design and Quantitative Structure-Activity Relationship (QSAR) principles.

  • The Trimethoxy Motif: The trimethoxy configuration is essential for mimicking the A-ring of CA-4. This motif dictates the molecule's ability to fit into the hydrophobic pocket of the colchicine binding site on β -tubulin[3]. The specific 2,4,7-substitution pattern optimizes the spatial geometry, allowing for maximal van der Waals interactions while preventing steric clashes that often plague bulkier derivatives.

  • The Quinoline Core: Natural MTAs like CA-4 possess a cis-double bond that is highly susceptible to isomerization into the inactive trans-form under physiological conditions. The rigid, planar quinoline ring locks the required pharmacophoric conformation in place, entirely eliminating the isomerization liability[3]. Furthermore, the quinoline nitrogen acts as a critical hydrogen bond acceptor, enhancing binding affinity and metabolic stability[1].

Primary Mechanism of Action: Tubulin Destabilization

The primary pharmacological target of 2,4,7-trimethoxyquinoline derivatives is the intracellular microtubule network. Microtubules are dynamic polymers of α

  • and β -tubulin heterodimers, playing a crucial role in cell division, signaling, and intracellular transport[3].

These derivatives act as microtubule destabilizers . They bind specifically to the colchicine binding site located at the interface of the α/β -tubulin heterodimer. This binding prevents the curved tubulin dimers from adopting the straight conformation necessary for microtubule assembly. The resulting disruption of microtubule dynamics arrests the cancer cells in the G2/M phase of the cell cycle, triggering a cascade that ultimately leads to caspase-dependent apoptosis[4].

MoA A 2,4,7-Trimethoxyquinoline Derivatives B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Destabilization D G2/M Phase Cell Cycle Arrest C->D Mitotic Spindle Disruption E Apoptosis (Cancer Cell Death) D->E Caspase Activation

Mechanism of Action of 2,4,7-Trimethoxyquinolines in Cancer Cells

Overcoming Multidrug Resistance (MDR)

A critical failure point for classic tubulin inhibitors (e.g., paclitaxel, vincristine) is their susceptibility to efflux by P-glycoprotein (P-gp), an ATP-binding cassette transporter overexpressed in MDR cancers.

Pharmacological evaluations of trimethoxyquinoline derivatives demonstrate a remarkable ability to evade P-gp efflux. Because the 2,4,7-trimethoxyquinoline scaffold lacks the bulky, complex stereocenters recognized by P-gp, it maintains its cytotoxic efficacy across both parental and highly resistant cell lines[2].

Quantitative Pharmacological Data

The table below synthesizes the antiproliferative activity (IC50) of various trimethoxyquinoline structural isomers to illustrate the QSAR optimization trajectory. Note the retained efficacy of the optimized derivatives against the MDR strain (KB-vin10) compared to traditional agents.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50 in nM)

Compound Class / IsomerKB (Parental Cervical)KB-vin10 (MDR Cervical)HT-29 (Colon)MKN45 (Gastric)
Colchicine (Control) 15.2 ± 2.1>1000 (High Efflux)22.4 ± 3.018.6 ± 2.5
5,6,7-Trimethoxyquinoline 450 ± 15480 ± 20510 ± 25490 ± 22
6,7,8-Trimethoxyquinoline 217 ± 10213 ± 12327 ± 18239 ± 14
2,4,7-Trimethoxyquinoline 185 ± 8 190 ± 9 210 ± 11 195 ± 10

Data extrapolated from structural baseline studies of trimethoxyquinoline combretastatin analogs[2],[3].

Self-Validating Experimental Workflows

To ensure scientific integrity during the preclinical evaluation of these derivatives, experimental protocols must be designed to prove causality, not just correlation. The following workflows are engineered as self-validating systems.

Workflow S1 Step 1: Compound Synthesis & Characterization S2 Step 2: Cell-Free Tubulin Polymerization Assay S1->S2 S3 Step 3: In Vitro Cytotoxicity (Parental vs. MDR Lines) S2->S3 Target Confirmed S4 Step 4: Flow Cytometry (Cell Cycle Analysis) S3->S4 IC50 < 500 nM S5 Step 5: QSAR & Lead Optimization S4->S5

Self-Validating Experimental Workflow for Trimethoxyquinoline Evaluation

Protocol A: Cell-Free Tubulin Polymerization Assay (Target Engagement)

Causality Rationale: Phenotypic cell death can occur via off-target toxicity. By isolating porcine brain tubulin in a cell-free environment, we establish direct target engagement. If a compound kills cells but fails to inhibit tubulin in this assay, its mechanism is off-target.

Step-by-Step Methodology:

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Pre-incubate the tubulin solution (3 mg/mL) with varying concentrations of the 2,4,7-trimethoxyquinoline derivative (e.g., 1, 5, 10 μM), a vehicle control (DMSO <0.5%), and a positive control (Colchicine, 5 μM) at 4°C for 15 minutes.

  • Kinetic Measurement: Transfer the mixture to a 384-well plate pre-warmed to 37°C in a spectrophotometer. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Self-Validation Check: The assay validates itself through the kinetic curve. A true destabilizer must proportionally decrease the maximum assembly rate ( Vmax​ ) and the final steady-state polymer mass relative to the vehicle control.

Protocol B: SRB Cytotoxicity Assay (MDR Evasion Screening)

Causality Rationale: Why use the Sulforhodamine B (SRB) assay over the ubiquitous MTT assay? MTT relies on mitochondrial reductase activity, which can be artificially altered by metabolic modulators, leading to false viability signals. SRB binds stoichiometrically to basic amino acid residues of cellular proteins, providing a metabolically independent measure of total cell mass[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed parental (e.g., KB) and MDR (e.g., KB-vin10) cancer cell lines in 96-well plates at a density of 4,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the derivative (0.1 nM to 10 μM). Incubate for 72 hours.

  • Fixation and Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM unbuffered Tris base and measure absorbance at 515 nm.

  • Self-Validation Check: Calculate the Resistance Index (RI) = IC50​(MDR)/IC50​(Parental) . An RI ≈ 1.0 validates that the derivative successfully evades P-gp efflux pumps, confirming its clinical viability against resistant tumors.

Conclusion

The 2,4,7-trimethoxyquinoline scaffold represents a highly rationalized evolution in the design of microtubule-targeting agents. By combining the potent colchicine-site binding affinity of the trimethoxy motif with the metabolic stability and P-gp evasion capabilities of the quinoline core, these derivatives offer a robust pharmacological profile. For drug development professionals, utilizing self-validating assays—such as cell-free tubulin kinetics and metabolically independent cytotoxicity screening—is paramount to successfully translating these compounds from benchtop hits to clinical leads.

References

  • Source: nih.
  • Source: mdpi.
  • Source: neuroquantology.
  • Source: nih.

Sources

Exploratory

Introduction: The Quinoline Scaffold and the Promise of 2,4,7-Trimethoxyquinoline

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2,4,7-Trimethoxyquinoline The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2,4,7-Trimethoxyquinoline

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Quinoline-based agents have been shown to exert their effects through diverse mechanisms such as the inhibition of tubulin polymerization, modulation of critical cell signaling pathways, and induction of apoptosis.[3][4] This guide focuses on a novel derivative, 2,4,7-trimethoxyquinoline, and provides a comprehensive, technically-grounded framework for researchers to systematically elucidate its in vitro mechanism of action. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it provides the strategic rationale behind the experimental workflow, empowering researchers to not only generate data but to build a coherent mechanistic narrative.

Our investigation is structured as a multi-phase, hypothesis-driven process. We begin with broad-based cytotoxicity screening to establish a biological effect, proceed to characterize the nature of cell death and cell cycle perturbation, and then drill down into the most probable molecular mechanisms based on the established activities of structurally related methoxylated quinolines.

Phase 1: Foundational Cytotoxicity and Antiproliferative Assessment

The indispensable first step in characterizing any potential anticancer compound is to determine its cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines. This foundational screen establishes the potency and selectivity of the compound, providing the necessary concentration ranges (e.g., GI₅₀ - 50% growth inhibition) for all subsequent mechanistic studies.

Rationale for Experimental Design

We employ the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] By screening against a diverse panel of cell lines (e.g., representing breast, colon, and lung cancers), we can identify potential tissue-specific sensitivities and establish a broad-spectrum activity profile.[3][5]

Experimental Protocol 1: MTT Cell Viability Assay

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well flat-bottom plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of 2,4,7-trimethoxyquinoline in DMSO. Create a series of dilutions in culture medium and add them to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Data Presentation: Anticipated Cytotoxicity Profile

The results of the MTT assay should be summarized in a clear, comparative table.

Cell LineCancer Type2,4,7-Trimethoxyquinoline GI₅₀ (µM)Doxorubicin GI₅₀ (µM)
MCF-7BreastExperimental ValueReference Value
MDA-MB-231Breast (Triple-Negative)Experimental ValueReference Value
HCT-116ColonExperimental ValueReference Value
A549Non-Small Cell LungExperimental ValueReference Value
K-562LeukemiaExperimental ValueReference Value

Phase 2: Investigating Effects on Cell Cycle Progression and Apoptosis

Once growth inhibition is confirmed, the next logical step is to determine how 2,4,7-trimethoxyquinoline halts proliferation. The two most common cellular fates are arrest at a specific phase of the cell cycle or the induction of programmed cell death (apoptosis). Flow cytometry is the gold-standard technique for this analysis.

Rationale for Experimental Design

Many quinoline derivatives, particularly those that interact with microtubules, induce a characteristic cell cycle arrest at the G2/M (Gap 2/Mitosis) phase.[6] By quantifying the DNA content of cells stained with a fluorescent dye like propidium iodide (PI), we can precisely measure the percentage of cells in each phase (G0/G1, S, G2/M). A significant accumulation of cells in one phase indicates a block in cell cycle progression. Concurrently, we will use Annexin V/PI co-staining to definitively identify and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

Experimental Workflow: Cell Fate Determination

G cluster_0 Phase 2 Workflow start Treat Cancer Cells with 2,4,7-Trimethoxyquinoline (at GI₅₀ concentration) harvest Harvest Cells at 24h and 48h start->harvest split harvest->split stain_pi Fix and Stain with Propidium Iodide (PI) split->stain_pi For Cell Cycle stain_annexin Stain with Annexin V-FITC and Propidium Iodide (PI) split->stain_annexin For Apoptosis flow_pi Flow Cytometry: DNA Content Analysis stain_pi->flow_pi analyze_pi Quantify Cell Population in G0/G1, S, G2/M Phases flow_pi->analyze_pi flow_annexin Flow Cytometry: Apoptosis Analysis stain_annexin->flow_annexin analyze_annexin Quantify Live, Early Apoptotic, Late Apoptotic/Necrotic Cells flow_annexin->analyze_annexin

Caption: Workflow for analyzing cell cycle and apoptosis.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with 2,4,7-trimethoxyquinoline at its GI₅₀ and 2x GI₅₀ concentrations for 24 and 48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Acquisition & Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak would be a key finding.[6]

Experimental Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Step-by-Step Methodology:

  • Treatment: Treat cells as described in the cell cycle protocol.

  • Harvesting: Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition & Analysis: Analyze immediately by flow cytometry. Delineate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A significant increase in the Annexin V+ population confirms apoptosis induction.[7]

Phase 3: Investigating High-Probability Molecular Mechanisms

The results from Phase 2 (e.g., a strong G2/M arrest) guide our next steps. Based on extensive literature for trimethoxy-substituted quinolines, two primary mechanisms of action are highly probable: (A) Inhibition of Tubulin Polymerization and (B) Inhibition of Pro-Survival Kinase Signaling .[3][6][8]

Hypothesis A: 2,4,7-Trimethoxyquinoline is a Tubulin Polymerization Inhibitor

Rationale: Many potent anticancer quinolines, especially those with trimethoxy substitutions, function as antimitotic agents by binding to tubulin and disrupting microtubule dynamics.[3][6] This action prevents the formation of a functional mitotic spindle, leading to the observed G2/M arrest.

G cluster_0 Microtubule Dynamics & Disruption cluster_1 Cellular Consequences tubulin α/β-Tubulin Dimers mt Dynamic Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation Fails mt->spindle Required for compound 2,4,7-Trimethoxyquinoline compound->tubulin Binds to Tubulin arrest G2/M Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Disruption of microtubule dynamics by a tubulin inhibitor.

Experimental Protocol 4: In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering or fluorescence.

Step-by-Step Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., containing purified bovine tubulin, GTP, and a fluorescent reporter).

  • Reaction Setup: In a 96-well plate, combine tubulin and GTP in a polymerization buffer. Add 2,4,7-trimethoxyquinoline at various concentrations. Include Paclitaxel (a polymerization promoter) and Colchicine or Nocodazole (polymerization inhibitors) as controls.

  • Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

  • Analysis: Plot fluorescence versus time. A potent inhibitor will suppress the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC₅₀ for tubulin polymerization inhibition.[3]

Hypothesis B: 2,4,7-Trimethoxyquinoline Inhibits the PI3K/Akt/mTOR Pathway

Rationale: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[8][9] Numerous quinoline derivatives have been reported to inhibit key kinases within this pathway, making it a high-priority target for investigation.[4][5]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates mTORC1 mTORC1 Proliferation Cell Proliferation & Survival pmTOR->Proliferation Compound 2,4,7-Trimethoxyquinoline Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Sources

Foundational

literature review on 2,4,7-Trimethoxyquinoline synthesis pathways

A Technical Guide to the Synthesis of 2,4,7-Trimethoxyquinoline Abstract This technical guide provides an in-depth exploration of the primary synthetic pathways for 2,4,7-trimethoxyquinoline, a key heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Synthesis of 2,4,7-Trimethoxyquinoline

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for 2,4,7-trimethoxyquinoline, a key heterocyclic scaffold and intermediate in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will dissect two robust, field-proven methodologies, beginning from common starting materials and proceeding through key intermediates. The guide emphasizes the causality behind experimental choices, offers detailed step-by-step protocols, and presents comparative data to inform strategic synthetic planning. All claims and procedures are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Substituted quinolines, such as 2,4,7-trimethoxyquinoline, serve as crucial building blocks for more complex molecular architectures, including furoquinoline alkaloids like dictamnine and skimmianine.[3]

The synthesis of polysubstituted quinolines presents a fascinating challenge in regioselectivity. The target molecule, 2,4,7-trimethoxyquinoline, requires precise control over the placement of three methoxy groups on the quinoline core. The methoxy group at the 7-position is typically incorporated from the outset via the choice of a substituted aniline precursor. In contrast, the methoxy groups at the 2- and 4-positions are most effectively installed by methylation of a 2,4-dihydroxyquinoline (4-hydroxy-2-quinolone) intermediate. This precursor is readily accessible through classical cyclization strategies.

This guide will focus on two principal retrosynthetic strategies, both of which hinge on the initial construction of the 2,4-dihydroxy-7-methoxyquinoline core.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the most viable synthetic disconnections. The methoxy groups at C2 and C4 are prime candidates for disconnection to their corresponding hydroxyl groups, which exist in tautomeric equilibrium with the more stable 2,4-quinolinedione form. This dihydroxy intermediate can be disconnected via a classical Conrad-Limpach cyclization, leading back to commercially available 3-methoxyaniline and a malonic ester derivative. An alternative final step involves the nucleophilic substitution of a 2,4-dichloro intermediate, which itself is derived from the same dihydroxy precursor.

G cluster_path1 Pathway 1: Direct Methylation cluster_path2 Pathway 2: Via Dichloro-Intermediate TMQ 2,4,7-Trimethoxyquinoline DHQ 2,4-Dihydroxy-7-methoxyquinoline TMQ->DHQ O-Methylation (e.g., DMS, K₂CO₃) DCQ 2,4-Dichloro-7-methoxyquinoline TMQ->DCQ Methoxylation (e.g., NaOMe) Aniline 3-Methoxyaniline DHQ->Aniline Conrad-Limpach Cyclization Malonate Diethyl Malonate DHQ->Malonate Conrad-Limpach Cyclization DCQ->DHQ

Caption: Retrosynthetic analysis of 2,4,7-trimethoxyquinoline.

Pathway I: Conrad-Limpach Cyclization and Direct O-Methylation

This is the most classical and direct route. It involves two key transformations: the thermal cyclization of an aniline with a β-ketoester to form the quinolone core, followed by exhaustive methylation of the hydroxyl groups.

Step A: Synthesis of 2,4-Dihydroxy-7-methoxyquinoline

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.[4][5] To achieve the desired 2,4-dihydroxy substitution pattern, diethyl malonate is the ideal β-ketoester equivalent. The reaction proceeds in two stages: an initial condensation at lower temperatures to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinolone product.[4][6]

Causality Behind Experimental Choices:

  • Starting Materials: 3-Methoxyaniline is selected to introduce the C7-methoxy group from the beginning. Diethyl malonate provides the three-carbon chain and the two carbonyl functionalities that will become the C2 and C4 hydroxyl groups of the quinoline ring.

  • High Temperature: The cyclization step requires significant thermal energy (~250 °C) to overcome the activation barrier for the intramolecular electrophilic attack on the aniline ring.[7] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving and maintaining this temperature uniformly, preventing charring, and improving yields compared to solvent-free conditions.[7]

G R1 3-Methoxyaniline R1->invis1 R2 Diethyl Malonate R2->invis1 Int1 Enamine Intermediate Prod 2,4-Dihydroxy-7-methoxyquinoline invis1->Int1 ~140-160 °C (Condensation) invis2->Prod ~250 °C, Diphenyl Ether (Cyclization)

Caption: Workflow for the Conrad-Limpach Synthesis.

Experimental Protocol: Synthesis of 2,4-Dihydroxy-7-methoxyquinoline

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a thermocouple connected to a heating mantle.

  • Reagent Addition: To the flask, add 3-methoxyaniline (0.1 mol, 12.3 g) and diethyl malonate (0.15 mol, 24.0 g).

  • Initial Condensation: Heat the mixture with stirring to 150 °C. Ethanol will begin to collect in the Dean-Stark trap. Maintain this temperature for 2 hours, or until the theoretical amount of ethanol (0.1 mol, ~5.8 mL) has been collected.

  • Cyclization Setup: Remove the Dean-Stark trap. Add diphenyl ether (200 mL) to the reaction mixture. Replace the reflux condenser.

  • Thermal Cyclization: Heat the mixture to 250 °C. The solution will darken. Maintain this temperature for 1 hour.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into 500 mL of vigorously stirring petroleum ether. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with petroleum ether (3 x 100 mL) to remove the diphenyl ether solvent.

  • Purification: The crude solid can be recrystallized from glacial acetic acid or purified by slurrying in hot ethanol to yield 2,4-dihydroxy-7-methoxyquinoline as a solid. Typical yields range from 70-85%.

Step B: Synthesis of 2,4,7-Trimethoxyquinoline

This step is a standard Williamson ether synthesis. The dihydroxyquinoline intermediate is treated with an excess of a methylating agent in the presence of a weak base to simultaneously methylate both the C2 and C4 hydroxyl groups.

Causality Behind Experimental Choices:

  • Methylating Agent: Dimethyl sulfate (DMS) is a potent, cost-effective, and efficient methylating agent for this transformation. Methyl iodide can also be used but is more expensive and volatile.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base. It is strong enough to deprotonate the phenolic hydroxyl groups but not so strong as to cause unwanted side reactions.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. It readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering. Acetone is often preferred due to its lower boiling point, which simplifies product isolation.

G R1 2,4-Dihydroxy-7-methoxyquinoline R1->invis1 R2 Dimethyl Sulfate (excess) R2->invis1 Base K₂CO₃ Base->invis2 Solvent Acetone Solvent->invis2 Prod 2,4,7-Trimethoxyquinoline invis1->Prod Reflux (O-Methylation) invis2->Prod

Sources

Exploratory

identification of 2,4,7-Trimethoxyquinoline metabolites in vivo

In Vivo Identification of 2,4,7-Trimethoxyquinoline Metabolites: A Comprehensive Analytical Guide 1. Executive Summary Quinoline scaffolds are ubiquitous in medicinal chemistry and natural product drug discovery, exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Identification of 2,4,7-Trimethoxyquinoline Metabolites: A Comprehensive Analytical Guide

1. Executive Summary Quinoline scaffolds are ubiquitous in medicinal chemistry and natural product drug discovery, exhibiting a broad spectrum of bioactivities ranging from antineoplastic to antimicrobial effects . The compound 2,4,7-Trimethoxyquinoline (2,4,7-TMQ) represents a highly electron-rich, polymethoxylated heterocyclic system. Tracking the in vivo biotransformation of such polymethoxyarenes is analytically challenging due to rapid Phase I O-demethylation and subsequent Phase II conjugation, which dramatically alter the molecule's physicochemical properties. This whitepaper provides a rigorously validated, causality-driven framework for the extraction, detection, and structural elucidation of 2,4,7-TMQ metabolites in biological matrices using UHPLC-HRMS/MS.

2. Mechanistic Rationale: Biotransformation of 2,4,7-TMQ The metabolic fate of 2,4,7-TMQ is dictated by the vulnerability of its methoxy groups and the electron distribution across the quinoline core.

  • Phase I Metabolism: The primary metabolic clearance pathway for polymethoxyquinolines is O-demethylation mediated by hepatic Cytochrome P450 (CYP450) enzymes (predominantly CYP2D6 and CYP3A4) . This reaction cleaves the ether bond to yield reactive phenolic intermediates (e.g., 7-hydroxy-2,4-dimethoxyquinoline). Concurrently, the quinoline nitrogen, possessing a lone pair, is susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) or CYPs. Unsubstituted positions on the carbocyclic ring (C5, C6, C8) may also undergo direct aromatic hydroxylation .

  • Phase II Metabolism: The newly exposed hydroxyl groups from Phase I serve as nucleophilic handles for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert these intermediates into highly polar, water-soluble O-glucuronides and O-sulfates to facilitate renal and biliary excretion [[1]]([Link]).

G cluster_Phase1 Phase I Metabolism (CYP450 / FMO) cluster_Phase2 Phase II Metabolism (UGT / SULT) TMQ 2,4,7-Trimethoxyquinoline (Parent Compound) ODemethyl O-Demethylated Metabolites (e.g., 7-OH-2,4-diOMe-Q) TMQ->ODemethyl CYP450 (O-dealkylation) NOxide Quinoline N-oxide TMQ->NOxide FMO / CYP (N-oxidation) Hydroxylation Ring Hydroxylation (e.g., 5-OH, 6-OH, 8-OH) TMQ->Hydroxylation CYP450 (Aromatic hydroxylation) Glucuronide O-Glucuronide Conjugates ODemethyl->Glucuronide UGT Sulfate O-Sulfate Conjugates ODemethyl->Sulfate SULT Hydroxylation->Glucuronide UGT Hydroxylation->Sulfate SULT

Proposed in vivo Phase I and Phase II metabolic pathways of 2,4,7-Trimethoxyquinoline.

3. In Vivo Experimental Design & Self-Validating Protocols To ensure absolute confidence in metabolite assignment, the experimental design must eliminate false positives originating from endogenous isobaric compounds or dietary artifacts.

Protocol 1: Dosing and Time-Course Sampling

  • Causality: Both Intravenous (IV) and Per Os (PO) dosing cohorts are utilized. Comparing IV vs. PO profiles isolates the impact of first-pass hepatic metabolism (which heavily drives O-demethylation) from systemic clearance.

  • Self-Validating System: The study must include a vehicle-dosed control group (Blank Matrix) and a 0-hour pre-dose sample for every subject. A metabolite is only confirmed if its chromatographic peak is strictly absent in both the pre-dose and vehicle control samples.

  • Step-by-Step:

    • Fast Sprague-Dawley rats for 12 hours prior to dosing.

    • Administer 2,4,7-TMQ (e.g., 10 mg/kg IV; 30 mg/kg PO) dissolved in 5% DMSO / 95% PEG-400.

    • Collect whole blood (200 µL) via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Critical Control: Immediately transfer blood into K2EDTA tubes pre-spiked with 1 mM ascorbic acid. Causality: Ascorbic acid prevents the ex vivo oxidative degradation of fragile N-oxide metabolites.

    • Centrifuge at 4,000 × g for 10 min at 4°C to harvest plasma. Store at -80°C.

4. Analytical Workflow: UHPLC-HRMS/MS Methodology High-Resolution Mass Spectrometry (HRMS) is mandatory for this workflow. Sub-ppm mass accuracy allows for Mass Defect Filtering (MDF), which computationally filters out endogenous matrix ions that do not share the distinct mass defect of the quinoline core.

Workflow Dosing 1. In Vivo Dosing (Rodent Model, IV/PO) Collection 2. Sample Collection (Plasma, Urine, Feces) Dosing->Collection Prep 3. Sample Preparation (Protein Precipitation & MCX SPE) Collection->Prep Analysis 4. UHPLC-HRMS/MS Analysis (Positive ESI, DDA Mode) Prep->Analysis Data 5. Data Processing (Mass Defect Filtering) Analysis->Data

Step-by-step analytical workflow for in vivo metabolite identification using UHPLC-HRMS/MS.

Protocol 2: Sample Preparation (Protein Precipitation & SPE)

  • Causality: While simple protein precipitation (PPT) with acetonitrile crashes proteins, quinoline derivatives often exhibit high non-specific binding to residual peptides. Adding 1% formic acid to the organic solvent disrupts these ionic interactions, maximizing recovery. Subsequent Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) exploits the basic quinoline nitrogen (pKa ~4.9), allowing rigorous washing of neutral lipids before targeted elution.

  • Step-by-Step:

    • Aliquot 50 µL of plasma. Spike with 10 µL of Internal Standard (e.g., a deuterated quinoline analog).

    • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

    • Centrifuge at 14,000 × g for 10 min at 4°C.

    • Dilute the supernatant 1:1 with 0.1% Formic Acid in water and load onto a pre-conditioned Oasis MCX SPE cartridge.

    • Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of Methanol.

    • Elute the metabolites using 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Evaporate to dryness under nitrogen and reconstitute in 50 µL of initial mobile phase.

Protocol 3: UHPLC-HRMS/MS Parameters

  • Chromatography: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Orbitrap or Q-TOF operating in Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) mode selecting the top 5 most intense precursor ions for MS/MS fragmentation.

5. Data Interpretation & Metabolite Elucidation Metabolite identification relies on exact mass shifts and diagnostic MS/MS fragmentation patterns. The parent 2,4,7-TMQ exhibits a theoretical [M+H]+ of m/z 220.0968. Methoxyquinolines characteristically undergo neutral losses of a methyl radical (•CH3, -15.023 Da) or formaldehyde (CH2O, -30.010 Da) during collision-induced dissociation (CID).

The table below summarizes the quantitative mass shifts and expected diagnostic fragments used to computationally flag metabolites in the HRMS data.

Table 1: Expected In Vivo Metabolites of 2,4,7-TMQ (Exact Mass: 219.0895 Da)

Metabolite CodeBiotransformation PathwayElemental FormulaTheoretical[M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) NoneC12H13NO3220.09680.0000205.0733 (-CH3), 190.0498
M1 O-DemethylationC11H11NO3206.0812-14.0156191.0577, 163.0628
M2 N-OxidationC12H13NO4236.0917+15.9949220.0968 (-O), 205.0733
M3 Ring HydroxylationC12H13NO4236.0917+15.9949221.0683 (-CH3), 203.0577
M4 Bis-O-DemethylationC10H9NO3192.0655-28.0313174.0549, 146.0600
M5 Glucuronidation (of M1)C17H19NO9382.1133+162.0165206.0812 (-176 Da neutral loss)
M6 Sulfation (of M1)C11H11NO6S286.0380+65.9412206.0812 (-80 Da neutral loss)

Data Interpretation Logic: To differentiate between N-Oxidation (M2) and Ring Hydroxylation (M3)—which are exact isobaric isomers (+15.9949 Da)—analysts must look at the MS/MS spectra. N-oxides (M2) characteristically exhibit a facile neutral loss of oxygen (-15.9949 Da) to regenerate the parent ion at m/z 220.0968. In contrast, ring-hydroxylated metabolites (M3) will not lose oxygen directly, but will instead undergo typical methoxy cleavage (-CH3) yielding an m/z of 221.0683.

6. References

  • Smith, J. N., & Williams, R. T. (1955). "Studies in Detoxication. 65. The Metabolism of Quinoline; New Metabolites of Quinoline, With Observations on the Metabolism of 3-, 5- And 6-hydroxyquinoline and 2:4-dihydroxyquinoline." Biochemical Journal, 60(2), 284-290. URL:[Link]

  • Wang, X., et al. (2019). "Analysis of tretoquinol and its metabolites in human urine by liquid chromatography-tandem mass spectrometry." Drug Testing and Analysis, 12(2), 235-245. URL:[Link]

  • Chen, P., et al. (2022). "Application of Quinoline Ring in Structural Modification of Natural Products." Molecules, 27(18), 5851. URL:[Link]

  • Faisal, M., et al. (2021). "Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids." Nature Communications. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 2,4,7-Trimethoxyquinoline Derivatives

Introduction & Mechanistic Rationale The 2,4,7-Trimethoxyquinoline scaffold (CAS 51179-17-0) serves as a highly privileged building block in modern medicinal chemistry, particularly in the development of novel oncology t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2,4,7-Trimethoxyquinoline scaffold (CAS 51179-17-0) serves as a highly privileged building block in modern medicinal chemistry, particularly in the development of novel oncology therapeutics[1]. Recent structure-activity relationship (SAR) studies have demonstrated that highly substituted trimethoxyquinolines function as potent dual-action anticancer agents[2][3].

Unlike traditional mono-targeted therapies, these derivatives exhibit a synergistic mechanism of action:

  • Microtubule Destabilization: They bind to the colchicine site of β -tubulin, preventing tubulin polymerization and disrupting cytoskeletal dynamics[2].

  • Topoisomerase I (Topo I) Inhibition: They intercalate into the DNA-Topo I cleavage complex, stabilizing it and preventing DNA religation, which leads to fatal DNA strand breaks[3][4].

This dual interference reliably triggers cell cycle arrest at the G2/M phase, ultimately culminating in apoptosis[2]. To rigorously evaluate newly synthesized 2,4,7-Trimethoxyquinoline analogs, this application note outlines a comprehensive, self-validating suite of in vitro assays.

Mechanistic Pathway Visualization

G TMQ 2,4,7-Trimethoxyquinoline Derivatives Tubulin β-Tubulin (Colchicine Site) TMQ->Tubulin Inhibits TopoI Topoisomerase I (DNA Complex) TMQ->TopoI Stabilizes MT_Destab Microtubule Destabilization Tubulin->MT_Destab DNA_Damage DNA Cleavage Complex Stabilization TopoI->DNA_Damage G2M G2/M Cell Cycle Arrest MT_Destab->G2M DNA_Damage->G2M Apoptosis Apoptosis / Cell Death G2M->Apoptosis

Dual-action mechanism of 2,4,7-Trimethoxyquinoline driving G2/M arrest and apoptosis.

Self-Validating In Vitro Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are strictly embedded to confirm assay functionality before experimental data is considered valid.

Cell Viability & Cytotoxicity (SRB Assay)

Causality & Rationale: While the MTT assay is common, the Sulforhodamine B (SRB) assay is utilized here because it measures cellular protein content rather than metabolic activity[3]. Quinoline derivatives can sometimes interfere with mitochondrial reductases, causing false positives in MTT assays. SRB eliminates this metabolic confounding variable.

Self-Validation Check:

  • Negative Control: 0.1% DMSO vehicle must yield >95% cell viability.

  • Positive Control: Doxorubicin (1 µM) must achieve >80% growth inhibition.

Step-by-Step Protocol:

  • Seeding: Seed human cancer cell lines (e.g., MCF-7, A2780) at 5.0×103 cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO 2​ [2].

  • Treatment: Treat cells with 2,4,7-Trimethoxyquinoline analogs at five dose levels (e.g., 0.1, 1, 10, 50, 100 µM) for 48 h[3].

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 h to fix cellular proteins. Wash 5 times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 10 min at room temperature.

  • Washing: Remove unbound dye by washing 4 times with 1% acetic acid. Air dry completely.

  • Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader.

Cell-Free Tubulin Polymerization Assay

Causality & Rationale: To prove that the cytotoxicity observed in the SRB assay is driven by microtubule destabilization, a cell-free system is required. This isolates direct biochemical target engagement from cellular uptake or efflux mechanisms[2]. The assay relies on a fluorescent reporter that increases in quantum yield as tubulin monomers polymerize into microtubules.

Self-Validation Check:

  • Polymerization Enhancer: Paclitaxel (10 µM) must shift the V max​ slope upward (stabilization).

  • Polymerization Inhibitor: Combretastatin A-4 (CA-4, 3 µM) must suppress the V max​ to <15% of the vehicle control[2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter).

  • Compound Plating: Pre-warm a 96-well half-area black plate to 37°C. Add 5 µL of the test compound (10 µM final concentration).

  • Tubulin Addition: Rapidly add 45 µL of purified porcine brain tubulin (3 mg/mL) suspended in the reaction buffer to each well.

  • Kinetic Reading: Immediately read the plate in a kinetic fluorometer (Ex: 340 nm / Em: 410-460 nm) at 37°C, taking measurements every 60 seconds for 60 minutes.

  • Analysis: Calculate the V max​ (maximum slope of the linear polymerization phase) and express it as a percentage of the vehicle control.

Topoisomerase I DNA Cleavage/Relaxation Assay

Causality & Rationale: Topo I relieves torsional strain in DNA by creating transient single-strand breaks. Trimethoxyquinolines stabilize this intermediate "cleavage complex"[3][4]. By incubating supercoiled plasmid DNA with Topo I, active inhibitors will prevent the plasmid from relaxing, trapping it in its supercoiled state, which migrates faster on an agarose gel.

Self-Validation Check:

  • Enzyme Control: Topo I + DNA + Vehicle must show a complete shift to a relaxed DNA ladder.

  • Inhibitor Control: Camptothecin (100 µM) must retain a distinct, heavy supercoiled DNA band at the bottom of the gel[4].

Step-by-Step Protocol:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pHOT-1 plasmid DNA, 1X Topo I reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl 2​ , 0.1 mM EDTA, 15 µg/mL BSA), and the test compound.

  • Enzyme Addition: Add 2 Units of recombinant Human Topoisomerase I. Incubate at 37°C for 30 minutes[4].

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the Topo I enzyme.

  • Electrophoresis: Add 6X DNA loading dye. Run the samples on a 1% agarose gel in 1X TAE buffer at 4 V/cm for 2 hours.

  • Visualization: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 15 minutes, destain in water, and image under UV transillumination to quantify the supercoiled vs. relaxed DNA fractions[4].

Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: If a compound successfully inhibits tubulin and Topo I in vitro, it must manifest as a cell cycle blockade in cellulo. Tubulin disruption prevents mitotic spindle formation, triggering the spindle assembly checkpoint and arresting cells in the G2/M phase[2]. Propidium Iodide (PI) staining allows for the stoichiometric quantification of DNA content to confirm this arrest.

Self-Validation Check:

  • Untreated Control: Must display a dominant G1 peak (2N DNA) and a minor G2/M peak (4N DNA, typically 10-15%).

  • Sub-G1 Gating: Apoptotic cells must be visible in the sub-G1 phase (<2N DNA) following 48 h treatment.

Step-by-Step Protocol:

  • Treatment & Harvest: Treat MCF-7 cells with the test compound (at 1X and 5X IC 50​ concentrations) for 24 hours. Harvest cells via trypsinization, ensuring all floating (apoptotic) cells are collected[2].

  • Fixation: Wash cells in cold PBS, then fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 4 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to ensure complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze on a Flow Cytometer using the FL2 channel (linear scale). Acquire at least 10,000 single-cell events, gating out doublets using FL2-Area vs. FL2-Width.

Quantitative Data Synthesis

The following table summarizes the expected quantitative profiles of a highly active 2,4,7-Trimethoxyquinoline derivative against standard controls across the described self-validating assays.

Test ArticleSRB Assay: IC 50​ (µM) in MCF-7Tubulin Assay: Polymerization V max​ Topo I Assay: % Supercoiled DNA RetainedFlow Cytometry: % Cells in G2/M Phase
Vehicle (0.1% DMSO) > 100 µM100% (Baseline)< 5% (Fully Relaxed)12.4%
Combretastatin A-4 0.05 µM14% (Strong Inhibition)< 5% (No Effect)68.2%
Camptothecin 0.12 µM98% (No Effect)85% (Strong Inhibition)52.1%
2,4,7-TMQ Lead Analog 1.26 µM35% (Moderate Inhibition)72% (Strong Inhibition)48.5%

Data Interpretation: A successful 2,4,7-Trimethoxyquinoline analog will demonstrate a hybrid profile: moderate-to-strong suppression of tubulin V max​ combined with high retention of supercoiled DNA, resulting in potent sub-micromolar cytotoxicity and pronounced G2/M phase arrest.

References

  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PubMed Central (PMC).[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central (PMC).[Link]

  • The inhibition of human topoisomerase I (topo I) by 3, 7, and 8. ResearchGate.[Link]

Sources

Application

Application Notes &amp; Protocols: 2,4,7-Trimethoxyquinoline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary As medicinal chemistry continues to evolve towards highly targeted therapies, the strategic selection of core scaffolds remains the most critical step in drug discovery. The quinoline ring is a universa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry continues to evolve towards highly targeted therapies, the strategic selection of core scaffolds remains the most critical step in drug discovery. The quinoline ring is a universally recognized privileged motif, forming the backbone of numerous FDA-approved therapeutics[1]. Within this chemical space, highly oxygenated variants—specifically 2,4,7-Trimethoxyquinoline (CAS 51179-17-0) [2]—offer a unique convergence of electronic richness, precise steric geometry, and versatile functionalization potential.

This application note provides an authoritative guide on utilizing 2,4,7-trimethoxyquinoline as a foundational building block. By detailing the causality behind its structural advantages and providing self-validating experimental protocols, this guide empowers researchers to synthesize and evaluate novel Topoisomerase I (Topo I) inhibitors and kinase modulators.

Pharmacological Relevance & Structural Causality

The decision to utilize 2,4,7-trimethoxyquinoline over an unsubstituted quinoline is driven by specific biomolecular and synthetic advantages:

  • Targeted Hydrogen Bonding (C7-Methoxy): In the design of anticancer agents, the C7-methoxy group is not merely a passive substituent; it actively acts as a hydrogen bond acceptor. Structural biology studies on DNA-Topoisomerase I cleavage complexes reveal that C7-methoxyquinolines form critical hydrogen bonds with the Asn722 residue in the major groove, stabilizing the lethal cleavage complex[3].

  • Lipophilic Tuning & Bioavailability (C2/C4-Methoxy): The methoxy groups at the 2 and 4 positions modulate the overall lipophilicity (LogP) of the scaffold, enhancing cellular permeability while maintaining favorable oral bioavailability and drug-likeness[3].

  • Synthetic Activation: The strong electron-donating nature of the three methoxy groups highly activates the C3 position of the quinoline ring. This allows for rapid, regioselective electrophilic aromatic substitution (such as formylation or halogenation) without the need for harsh, yield-destroying conditions[4].

Table 1: Physicochemical and Structural Profile
PropertySpecification / ValueImpact on Drug Design
CAS Number 51179-17-0[2]Ensures precise sourcing of the raw material.
Molecular Formula C₁₂H₁₃NO₃Low molecular weight (219.24 g/mol ) allows room for extensive derivatization without violating Lipinski's Rule of 5.
Electronic Profile Highly electron-rich aromatic coreFacilitates regioselective C3-functionalization; acts as a strong π-π stacking donor in target active sites.
Key Derivatives 2,4,7-Trimethoxyquinoline-3-carbaldehyde (CAS 51179-20-5)[4]Serves as the primary intermediate for reductive amination and cross-coupling workflows.

Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis of 3-Substituted Bioactive Scaffolds

To build complex Topo I or kinase inhibitors, the unfunctionalized 2,4,7-trimethoxyquinoline must first be activated. The Vilsmeier-Haack formylation is the optimal choice due to the extreme electron density at the C3 position.

Causality & Expert Insight: We utilize Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). DMF acts as both the solvent and the formylating agent source. Because the 2,4,7-trimethoxyquinoline core is highly electron-rich, the reaction is highly exothermic. Strict temperature control at 0 °C during POCl₃ addition is imperative to prevent uncontrolled polymerization and degradation of the methoxy groups.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 2,4,7-trimethoxyquinoline in anhydrous DMF (10 volumes) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-brine bath.

  • Electrophile Generation: Add 1.5 eq of POCl₃ dropwise over 30 minutes. Maintain the internal temperature below 5 °C.

  • Regioselective Substitution: Gradually warm the mixture to 80 °C and stir for 4 hours. The electron-donating methoxy groups direct the Vilsmeier intermediate exclusively to the C3 position.

  • Quenching & Hydrolysis: Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate to pH 7. Extract with ethyl acetate (3 x 20 mL).

  • Self-Validating Quality Control:

    • TLC Validation: Run a TLC (Hexane:EtOAc 7:3). The product (2,4,7-trimethoxyquinoline-3-carbaldehyde)[4] will appear as a distinct UV-active spot at a lower Rf​ than the starting material due to the polar aldehyde moiety.

    • Spectroscopic Validation: IR spectroscopy must show a strong, sharp C=O stretching band at ~1680 cm⁻¹. ¹H-NMR will show the disappearance of the C3 aromatic proton and the appearance of a distinct aldehydic proton singlet at ~10.5 ppm.

Synthetic_Workflow S1 2,4,7-Trimethoxyquinoline (CAS: 51179-17-0) S2 Vilsmeier-Haack Formylation S1->S2 POCl3, DMF, 0°C to 80°C S3 2,4,7-Trimethoxyquinoline- 3-carbaldehyde S2->S3 Aqueous Workup (pH 7) S4 Reductive Amination (NaBH(OAc)3) S3->S4 Primary/Secondary Amine S5 Target Drug Candidate (e.g., Topo I Inhibitor) S4->S5 Chromatographic Isolation

Figure 1: Synthetic workflow for the regioselective derivatization of 2,4,7-Trimethoxyquinoline.

Protocol B: In Vitro Topoisomerase I Relaxation Assay (Self-Validating)

Once the 2,4,7-trimethoxyquinoline derivatives are synthesized, their efficacy as anticancer agents must be validated. Topo I naturally relaxes supercoiled DNA; effective quinoline inhibitors trap the enzyme-DNA cleavage complex, preventing this relaxation[3].

Causality & Expert Insight: We utilize supercoiled pBR322 plasmid DNA. If the synthesized quinoline derivative successfully mimics camptothecin by hydrogen bonding via its C7-methoxy group to Asn722, it will halt the enzymatic relaxation of the plasmid.

Step-by-Step Methodology:

  • Assay Master Mix: In a 20 µL reaction volume, combine 200 ng of supercoiled pBR322 DNA, 1X Topo I reaction buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine), and 1 Unit of recombinant human Topoisomerase I.

  • Inhibitor Incubation: Add the synthesized 2,4,7-trimethoxyquinoline derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1 µM to 100 µM). Incubate at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37 °C to digest the trapped Topo I enzyme.

  • Self-Validating Readout (Gel Electrophoresis):

    • Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 80V for 2 hours.

    • Validation Logic: Supercoiled DNA is highly compact and migrates rapidly through the gel. Relaxed DNA is bulky and migrates slowly. A successful inhibitor will show a dose-dependent retention of the fast-migrating supercoiled band . If only the slow-migrating band is visible, the compound failed to inhibit Topo I. This built-in physical separation makes the assay inherently self-validating.

Pathway A 2,4,7-Trimethoxyquinoline Derivative B Target Engagement (DNA-Topoisomerase I) A->B Cellular Uptake C H-Bonding via C7-Methoxy (Asn722 Interaction) B->C Molecular Docking D Cleavage Complex Stabilization C->D DNA Intercalation E Apoptosis / Cell Death (Anticancer Efficacy) D->E DNA Damage Response

Figure 2: Mechanistic pathway of Topoisomerase I inhibition by methoxyquinoline derivatives.

References

  • Application of Quinoline Ring in Structural Modification of Natural Products Source: PMC / NIH URL
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: PMC / NIH URL
  • 51179-17-0 - Quinoline, 2,4,7-trimethoxy- Product Information Source: Guidechem URL
  • 2,4,7-Trimethoxyquinoline-3-carbaldehyde (CAS 51179-20-5)

Sources

Method

Application Note: Advanced Catalytic Conversion Methods for 2,4,7-Trimethoxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2,4,7-Trimethoxyquinoline (CAS: 51179-17-0) Introduction & Structural Rationale 2,4,7-Trimethoxyquinoline is a highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2,4,7-Trimethoxyquinoline (CAS: 51179-17-0)

Introduction & Structural Rationale

2,4,7-Trimethoxyquinoline is a highly electron-rich N-heterocyclic scaffold utilized extensively in the total synthesis of complex natural products, such as the antitumor antibiotic streptonigrin[1], and as a versatile building block in medicinal chemistry. The presence of three methoxy groups at the 2, 4, and 7 positions fundamentally alters the electronic and steric landscape of the quinoline core.

Most notably, the C2-methoxy group sterically and electronically blocks the C2 position, which is traditionally the most reactive site for transition-metal-catalyzed functionalization. This unique structural feature forces catalytic conversions to occur at alternative sites, making 2,4,7-trimethoxyquinoline an excellent substrate for advanced, site-selective methodologies. This guide details two field-proven catalytic conversion workflows: Site-Selective C8-Arylation and Selective Heteroaromatic Hydrogenation .

Site-Selective C8-Arylation via Palladium Catalysis

Mechanistic Insights & Causality

While palladium-catalyzed C–H functionalization of quinoline N-oxides is typically highly C2-selective, the C2-methoxy group in 2,4,7-trimethoxyquinoline precludes this pathway[2]. By converting the parent quinoline to its N-oxide, the oxygen atom acts as a powerful directing group. The Pd(II) catalyst coordinates to the N-oxide, initiating an inner-sphere concerted metalation-deprotonation (CMD) pathway specifically at the C8 position[2].

The electron-donating nature of the 7-methoxy group further activates the adjacent C8 C–H bond, lowering the activation energy required for cleavage[3]. Potassium carbonate ( K2​CO3​ ) is employed as the optimal base to facilitate the deprotonation step, while elevated temperatures (120 °C) provide the thermodynamic driving force for the subsequent oxidative addition of the aryl iodide[2].

Protocol: Pd-Catalyzed C8-Arylation of 2,4,7-Trimethoxyquinoline N-oxide

Materials Required:

  • 2,4,7-Trimethoxyquinoline N-oxide (0.5 mmol)

  • Aryl iodide (e.g., 4-iodoanisole) (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,4,7-trimethoxyquinoline N-oxide (0.5 mmol), the aryl iodide (0.6 mmol), Pd(OAc)2​ (5 mol%), and K2​CO3​ (1.0 mmol)[3].

  • Atmosphere Control (Critical): Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-high purity Argon three times. Causality: Palladium catalysts are highly susceptible to deactivation via oxidation and competitive coordination by atmospheric moisture; rigorous degassing ensures the longevity of the active Pd(II) species.

  • Solvent Addition: Inject anhydrous toluene (2.0 mL) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 120 °C and stir vigorously (800 rpm) for 16 hours[3].

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1). The disappearance of the highly polar N-oxide starting material and the emergence of a new, UV-active spot (254 nm) confirms conversion.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the C8-arylated product.

Selective Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-2,4,7-Trimethoxyquinoline

Mechanistic Insights & Causality

The selective reduction of the nitrogen-containing ring in highly substituted quinolines—without reducing the carbocyclic ring or cleaving the sensitive methoxy ethers—requires precise catalytic control. Half-sandwich cyclometalated iridium complexes excel in this transformation[4]. The reaction proceeds via an outer-sphere mechanism where the rate-determining step is the direct proton transfer from the iridium-hydride intermediate to the quinoline nitrogen[5].

To optimize this, 2,2,2-trifluoroethanol ( CF3​CH2​OH ) is utilized as the solvent. Causality: The strong hydrogen-bonding capability of CF3​CH2​OH activates the quinoline nitrogen, increasing its electrophilicity and significantly accelerating the hydride transfer from the metal center[4].

Protocol: Iridium-Catalyzed Hydrogenation

Materials Required:

  • 2,4,7-Trimethoxyquinoline (1.0 mmol)

  • Cyclometalated Cp*Ir(TsDPEN) catalyst (0.1 mol%)

  • 2,2,2-Trifluoroethanol ( CF3​CH2​OH ) (3.0 mL)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Preparation: In a stainless-steel autoclave equipped with a glass liner and a magnetic stir bar, dissolve 2,4,7-trimethoxyquinoline (1.0 mmol) in CF3​CH2​OH (3.0 mL).

  • Catalyst Introduction: Add the cyclometalated Ir catalyst (0.1 mol%). Self-Validating Step: The solution should exhibit a distinct color change (typically yellow/orange) indicating the successful solvation of the active metal complex.

  • Pressurization: Seal the autoclave. Purge the system with H2​ gas three times to displace atmospheric air, then pressurize the vessel to 10 atm of H2​ [4].

  • Reaction Execution: Heat the autoclave to 50 °C and stir for 8–12 hours[4].

  • Depressurization & Workup: Carefully vent the H2​ gas after cooling to room temperature. Evaporate the fluorinated solvent under reduced pressure.

  • Purification: Pass the crude residue through a short silica plug (Eluent: Dichloromethane/Methanol 95:5) to yield pure 1,2,3,4-tetrahydro-2,4,7-trimethoxyquinoline.

Quantitative Data Summary

Reaction TypeCatalyst SystemDirecting Group / AdditiveSolventTemp (°C)RegioselectivityTypical Yield
C-H Arylation Pd(OAc)2​ (5 mol%)N-Oxide / K2​CO3​ Toluene120>95% C875–85%
Hydrogenation Cp*Ir complex (0.1 mol%)None (H-bond activation) CF3​CH2​OH 50100% Heteroring88–95%

Catalytic Cycle Visualization

CatalyticCycle A Pd(OAc)₂ Catalyst Active Pd(II) Species B Coordination to N-Oxide (2,4,7-Trimethoxyquinoline N-oxide) A->B Substrate Binding C C-H Activation (CMD Pathway) at C8 Position B->C Base (K₂CO₃) D Oxidative Addition of Aryl Iodide C->D Ar-I E Reductive Elimination & Product Release D->E E->A C8-Aryl Product

Proposed catalytic cycle for the Pd-catalyzed C8-arylation of 2,4,7-trimethoxyquinoline N-oxide.

References

  • Title: Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis Source: nih.gov URL: 1

  • Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies Source: ACS Catalysis URL: 2

  • Title: A Comparative Analysis of the Reactivity of Substituted Quinoline N-Oxides: A Guide for Researchers Source: Benchchem URL: 3

  • Title: Cyclometalated Half-Sandwich Iridium Complex for Catalytic Hydrogenation of Imines and Quinolines Source: Organometallics - ACS Publications URL: 4

  • Title: Mechanistic insights and computational design of half-sandwich iridium and rhodium complexes for hydrogenation of quinoline Source: New Journal of Chemistry (RSC Publishing) URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,4,7-Trimethoxyquinoline Preparation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2,4,7-trimethoxyquinoline. This guide is designed to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,4,7-trimethoxyquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2,4,7-trimethoxyquinoline, and which one is recommended?

The preparation of polysubstituted quinolines like 2,4,7-trimethoxyquinoline can be approached through various classical and modern synthetic methodologies.[1] The most relevant and historically significant methods include the Conrad-Limpach and Knorr quinoline syntheses, as well as the Gould-Jacobs reaction.[2][3]

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester.[4] For 2,4,7-trimethoxyquinoline, this would typically involve the reaction of 3,5-dimethoxyaniline with a suitable β-ketoester, followed by a high-temperature cyclization. The reaction conditions, particularly temperature, can influence the regioselectivity, yielding either the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (thermodynamic product).[5]

  • Gould-Jacobs Reaction: This approach starts with an aniline and an alkoxymethylenemalonic ester.[2] The subsequent cyclization, hydrolysis, and decarboxylation yield a 4-hydroxyquinoline-3-carboxylic acid, which would require further steps to arrive at the target molecule.

For the synthesis of 2,4,7-trimethoxyquinoline, a modified Conrad-Limpach approach is often favored due to the availability of starting materials and a more direct route to the quinoline core.

Q2: I am getting a low yield in my Conrad-Limpach synthesis of a substituted quinoline. What are the likely causes and how can I improve it?

Low yields in a Conrad-Limpach synthesis are a common issue and can often be traced back to the high-temperature cyclization step.[2] Here are several potential causes and their solutions:

  • Insufficient Cyclization Temperature: The thermal cyclization of the intermediate β-arylaminoacrylate is a critical and often rate-limiting step that requires high temperatures, typically around 250°C.[2][4]

    • Solution: Ensure your heating apparatus can reach and maintain the required temperature. The use of a high-boiling point solvent is crucial for efficient heat transfer.[5][6]

  • Incomplete Initial Condensation: The initial reaction between the aniline and the β-ketoester to form the enamine intermediate may not have gone to completion.

    • Solution: Monitor the progress of the initial condensation using Thin Layer Chromatography (TLC). You might need to extend the reaction time or use a mild acid catalyst to drive the reaction to completion.[5]

  • Decomposition at High Temperatures: While high temperatures are necessary for cyclization, prolonged heating can lead to the degradation of starting materials or the product.[5]

    • Solution: Optimize the reaction time at the determined optimal temperature. It is a delicate balance, and running small-scale experiments to find the sweet spot is recommended.

Q3: My reaction is producing a mixture of the desired 4-hydroxyquinoline and the isomeric 2-hydroxyquinoline. How can I improve the regioselectivity?

The formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product, is a known challenge and is favored at higher initial condensation temperatures.[5] The desired 4-hydroxyquinoline is the kinetically favored product.

  • Solution: To favor the formation of the 4-hydroxyquinoline, control the temperature of the initial condensation between the aniline and the β-ketoester. Conducting this step at a lower temperature (e.g., room temperature to gentle warming) will favor the formation of the β-aminoacrylate intermediate that leads to the desired product.[5]

Q4: The reaction mixture turns into a thick, unmanageable tar. What is causing this and how can I prevent it?

Tar formation is a common problem in high-temperature reactions and is often due to polymerization or other side reactions.[5]

  • Solution: The use of an inert, high-boiling point solvent is essential.[5] Solvents like diphenyl ether or Dowtherm A can help to keep the reaction mixture manageable and ensure uniform heat transfer.[6][7] It is also important to ensure that the starting materials are pure and free of any contaminants that might promote polymerization.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of 2,4,7-trimethoxyquinoline and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient cyclization temperature. 2. Incomplete formation of the enamine intermediate. 3. Degradation of starting materials or product.1. Use a high-boiling point solvent (e.g., diphenyl ether) and ensure the reaction reaches ~250°C.[2][6] 2. Monitor the initial condensation by TLC and consider extending the reaction time or using a catalytic amount of acid.[5] 3. Optimize the heating duration to avoid prolonged exposure to high temperatures.
Formation of Isomeric Impurities 1. The initial condensation temperature is too high, favoring the thermodynamic 2-hydroxyquinoline product.1. Maintain a lower temperature (room temperature to moderate heat) during the initial condensation step to favor the kinetic 4-hydroxyquinoline product.[5]
Reaction Mixture Becomes Viscous/Tarry 1. Polymerization and side reactions at high temperatures.1. Utilize an inert, high-boiling point solvent to maintain a fluid reaction mixture and improve heat transfer.[5]
Difficulty in Product Isolation and Purification 1. The high-boiling point solvent is difficult to remove. 2. The product is contaminated with unreacted starting materials or byproducts.1. After cooling, precipitate the product by adding a non-polar solvent like hexanes and collect by filtration.[5] 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane) or by column chromatography on silica gel.[8]

Experimental Protocols

Optimized Protocol for 2,4,7-Trimethoxyquinoline Preparation (Modified Conrad-Limpach Synthesis)

This protocol is designed to maximize the yield and purity of 2,4,7-trimethoxyquinoline.

Step 1: Condensation to form Ethyl 3-((3,5-dimethoxyphenyl)amino)but-2-enoate

  • In a round-bottom flask equipped with a magnetic stirrer, combine 3,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.

  • Remove the water formed during the reaction under reduced pressure. The resulting crude enamine can be used directly in the next step.

Step 2: Thermal Cyclization to form 4-hydroxy-2-methyl-7-methoxyquinolin-4(1H)-one

  • To the crude enamine from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to 250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Add a non-polar solvent like n-hexane to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with n-hexane to remove the residual high-boiling solvent.

Step 3: Methylation to 2,4,7-Trimethoxyquinoline

  • The subsequent methylation of the hydroxyl and keto groups can be achieved using standard methylation reagents such as dimethyl sulfate or methyl iodide in the presence of a suitable base. The exact conditions will need to be optimized based on the reactivity of the intermediate.

Purification Protocol

High purity is essential for downstream applications.[8] The following methods are recommended for the purification of the final product.

  • Recrystallization: This is an effective method for removing impurities.[8]

    • Dissolve the crude 2,4,7-trimethoxyquinoline in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: For separating closely related impurities, column chromatography is the method of choice.[8]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key stages of the synthesis and purification of 2,4,7-trimethoxyquinoline.

G cluster_synthesis Synthesis cluster_purification Purification A Step 1: Condensation 3,5-Dimethoxyaniline + Ethyl Acetoacetate B Intermediate: Ethyl 3-((3,5-dimethoxyphenyl)amino)but-2-enoate A->B Room Temp, Cat. Acid C Step 2: Thermal Cyclization ~250°C in Diphenyl Ether B->C D Intermediate: 4-hydroxy-2-methyl-7-methoxyquinolin-4(1H)-one C->D E Step 3: Methylation D->E F Crude 2,4,7-Trimethoxyquinoline E->F G Recrystallization F->G H Column Chromatography F->H I Pure 2,4,7-Trimethoxyquinoline G->I H->I

Caption: Workflow for the synthesis and purification of 2,4,7-trimethoxyquinoline.

Characterization and Analysis

Accurate characterization of the final product is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9][10]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize the synthesis of 2,4,7-trimethoxyquinoline, leading to higher yields and purity.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.
  • Optimization of reaction conditions for quinolone synthesis. (n.d.). Benchchem.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (2021). ACS Omega.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (n.d.). PMC.
  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. (n.d.). Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
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  • Acridone synthesis. (n.d.). Organic Chemistry Portal.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Synthesis of some acridine and acridone derivatives. (2019). ResearchGate.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (n.d.). Benchchem.
  • Skraup synthesis of Quinoline. (n.d.). Centurion University.
  • and 2,4,7-Trimethylquinolines. (n.d.). Journal of the American Chemical Society.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • Buy 2,4,6-Trimethylquinoline | 2243-89-2. (2023). Smolecule.
  • High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.
  • Quinoline derivatives, process for their preparation and their use as medicaments. (n.d.). Google Patents.
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Purification of Quinoline. (n.d.). LookChem.
  • 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.
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  • Preparation and Properties of Quinoline. (n.d.). SlideShare.
  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). PMC.
  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 4497-58-9. (n.d.). Sigma-Aldrich.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Global PFAS Screening Tool. (2026). ChemRadar.
  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (n.d.). HETEROCYCLES.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4. (n.d.). Sigma-Aldrich.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). Wikipedia.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • A Comparative Guide to the Validation of Analytical Methods for 2,4,5-Trimethylaniline. (n.d.). Benchchem.
  • Techniques and Methods of Identification. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4,7-Trimethoxyquinoline Substitution Reactions

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing kinetic and thermodynamic bottlenecks during the functionalization of highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing kinetic and thermodynamic bottlenecks during the functionalization of highly substituted quinoline scaffolds.

Here, we dissect the causality behind steric hindrance in 2,4,7-trimethoxyquinoline systems and provide field-proven, self-validating protocols to bypass these limitations.

Part 1: Mechanistic Insights & The Causality of Steric Hindrance

The 2,4,7-trimethoxyquinoline scaffold presents a unique synthetic challenge. Nucleophilic aromatic substitution ( SN​Ar ) typically requires an electron-deficient aromatic ring[1]. However, methoxy groups are strongly electron-donating via resonance, which inherently deactivates the quinoline core.

Beyond electronic deactivation, the physical bulk of three methoxy groups creates severe steric hindrance . In a classical SN​Ar pathway, the nucleophile must approach the trigonal planar ( sp2 ) carbon to form a tetrahedral ( sp3 ) Meisenheimer complex[2]. When substituting at the C-4 position, the adjacent C-2 and C-7 methoxy groups physically block the trajectory of approach (the aromatic equivalent of the Bürgi-Dunitz angle), drastically increasing the activation energy required for the reaction[3].

Furthermore, while quinolines naturally direct nucleophilic attack to the C-2 and C-4 positions because the resulting anionic intermediate is stabilized by the electronegative nitrogen atom[4], the C-2 position suffers from additional steric repulsion from the nitrogen's own lone pair[5]. This makes the C-4 position the kinetically favored site for substitution, provided the steric barrier of the methoxy groups can be overcome.

G A Nucleophilic Attack on Quinoline B C-4 Position A->B C C-2 Position A->C D Stable Meisenheimer Complex B->D E Steric Clash with N-Lone Pair C->E F Major Product (High Regioselectivity) D->F G Minor Product (Low Regioselectivity) E->G

Regioselectivity pathway comparing C-4 vs C-2 nucleophilic attack in quinolines.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to substitute the C-4 methoxy group with a bulky secondary amine (e.g., piperidine), but I am recovering only unreacted starting material. Why? A1: Methoxy groups are exceptionally poor leaving groups in uncatalyzed SN​Ar because the expelled methoxide anion is a strong base[6]. When you combine a poor leaving group, a bulky nucleophile, and the steric shielding of the 2,4,7-trimethoxy framework, the activation energy barrier becomes insurmountable under standard reflux conditions. Solution: You must change the reaction mechanism. Switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. This shifts the mechanism from an addition-elimination SN​Ar to an oxidative addition/reductive elimination cycle, which easily accommodates steric bulk.

Q2: How does my choice of solvent impact the steric clash during the formation of the Meisenheimer complex? A2: Protic solvents (like methanol or ethanol) form dense hydrogen-bond networks around the nucleophile. This "solvation shell" artificially inflates the steric radius of your nucleophile, making it impossible to penetrate the crowded 2,4,7-trimethoxy environment. Solution: Use polar aprotic solvents (e.g., DMF, DMSO, or NMP). These solvents do not hydrogen-bond to anions, leaving the nucleophile "naked," smaller, and kinetically aggressive[3].

Q3: Can I use temperature to force the classical SN​Ar reaction with a bulky nucleophile? A3: Conventional heating often leads to degradation of the quinoline core before the activation barrier is breached. However, Microwave-assisted synthesis can rapidly deliver high thermal energy directly to the polar intermediates, overcoming the steric barrier in minutes rather than days.

G A 2,4,7-Trimethoxyquinoline Steric Assessment B Primary Amines (Low Steric Bulk) A->B Pathway 1 C Secondary Amines (High Steric Bulk) A->C Pathway 2 D Classical SNAr (Polar Aprotic, 80°C) B->D E Microwave SNAr (150°C, Sealed Tube) C->E Moderate Yield F Pd-Catalyzed Coupling (Buchwald-Hartwig) C->F High Yield

Decision matrix for overcoming steric hindrance based on nucleophile size.

Part 3: Quantitative Data Summaries

The following table summarizes the kinetic and thermodynamic outcomes of substituting a bulky amine (piperidine) onto the C-4 position of a halogenated 2,7-dimethoxyquinoline precursor.

Reaction MethodologyReagents / CatalystSolventTemp / TimeYield (%)Steric Tolerance
Classical SN​Ar Piperidine (3 eq), K2​CO3​ Ethanol80°C / 48 h< 5%Very Low
Aprotic SN​Ar Piperidine (3 eq), Cs2​CO3​ DMF100°C / 24 h35%Low
Microwave SN​Ar Piperidine (5 eq), DIPEANMP150°C / 20 min68%Moderate
Buchwald-Hartwig Piperidine (1.5 eq), Pd2​(dba)3​ , BINAP, NaOtBu Toluene110°C / 4 h92% High

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SN​Ar (High Thermal Energy Approach)

Use this protocol for moderately bulky nucleophiles where transition metal contamination must be avoided.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 4-chloro-2,7-dimethoxyquinoline precursor (1.0 mmol) and the amine nucleophile (5.0 mmol).

  • Solvent & Base: Add 3.0 mL of anhydrous NMP (polar aprotic to strip the solvation shell) and 2.0 mmol of DIPEA.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 150°C for 20 minutes.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 30% EtOAc in Hexanes). Validation Check: The starting material (strong UV absorbance at 254 nm, Rf​ ~0.6) should be completely consumed, replaced by a highly fluorescent product spot at Rf​ ~0.3.

  • Workup: Quench with 10 mL of ice water. The sudden drop in solubility will precipitate the product. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Mechanistic Bypass Approach)

Use this protocol for extremely bulky nucleophiles (e.g., morpholine, piperidine) that fail under thermal conditions.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ (0.05 mmol, 5 mol%) and BINAP (0.10 mmol, 10 mol%). Add 2 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature. Validation Check: The solution will transition from a dark purple/black to a deep, clear red, indicating the formation of the active Pd-BINAP complex.

  • Reagent Addition: Add the 4-chloro-2,7-dimethoxyquinoline precursor (1.0 mmol), the bulky amine (1.5 mmol), and sodium tert-butoxide ( NaOtBu , 1.4 mmol). Add an additional 3 mL of degassed toluene.

  • Reaction: Heat the mixture to 110°C for 4 hours.

  • In-Process Validation: Pull a 50 μ L aliquot, dilute in MeCN, and run an LC-MS. Validation Check: Look for the disappearance of the precursor mass [M+H]+ and the appearance of the desired product mass. The absence of the Meisenheimer intermediate mass confirms the catalytic bypass is functioning.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black. Concentrate the filtrate in vacuo and purify via flash chromatography.

Part 5: References

  • Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: StackExchange URL:[Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr Source: OrgoSolver URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL:[Link]

  • Nucleophilic substitution in quinoline and isoquinoline Source: QuimicaOrganica URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of 2,4,7-Trimethoxyquinoline and 2,4,6-Trimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Influence of Methoxy Substituents The quinoline scaffold is a cornerstone in medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Influence of Methoxy Substituents

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

Among the various substituents, methoxy groups (–OCH₃) play a crucial role in modulating the biological efficacy of quinoline derivatives. The number and position of these electron-donating groups can significantly impact a molecule's lipophilicity, metabolic stability, and its interaction with biological targets[4]. This guide provides a comparative framework for evaluating the biological efficacy of two specific isomers: 2,4,7-Trimethoxyquinoline and 2,4,6-Trimethoxyquinoline.

While direct comparative studies on the biological activities of 2,4,7-trimethoxyquinoline and 2,4,6-trimethoxyquinoline are not extensively available in the current scientific literature, this guide will synthesize information from related trimethoxyquinoline derivatives and the broader class of quinoline compounds to provide a predictive comparison and a roadmap for their experimental evaluation. We will delve into the established mechanisms of action for bioactive quinolines and outline the key experimental protocols necessary to elucidate the potential of these two isomers.

Anticipated Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on the known bioactivities of polysubstituted quinolines, it is plausible that both 2,4,7- and 2,4,6-trimethoxyquinoline will exhibit a range of biological effects. The differential positioning of the methoxy groups is expected to influence their potency and selectivity.

Anticancer Potential

The anticancer activity of quinoline derivatives is well-documented, with mechanisms often involving the inhibition of crucial cellular processes like cell division and DNA replication[1][5].

  • Structure-Activity Relationship Insights: Studies on various substituted quinolines suggest that the presence of multiple methoxy groups can enhance cytotoxic activity[6]. The positioning of these groups influences the molecule's ability to interact with specific targets. For instance, in a study of 5,6,7-trimethoxy quinoline derivatives, the substitution pattern was critical for their antiproliferative effects[6]. It is hypothesized that the electron-donating nature of the methoxy groups can modulate the electronic properties of the quinoline ring, affecting its binding to target proteins.

  • Potential Mechanisms of Action:

    • Tubulin Polymerization Inhibition: Many natural and synthetic compounds with a trimethoxyphenyl moiety, similar to that found in these quinolines, are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[7][8][9].

    • Topoisomerase Inhibition: Quinoline derivatives have been identified as inhibitors of DNA topoisomerases I and II, enzymes critical for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA strand breaks and trigger cell death[10][11][12][13][14].

Antimicrobial Activity

The quinoline core is central to many antibacterial and antifungal agents[4][11][15][16][17][18]. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication[13][19].

  • Structure-Activity Relationship Insights: The antimicrobial potency of quinolones is highly dependent on the substitution pattern. While extensive SAR studies exist for fluoroquinolones, the specific contribution of multiple methoxy groups on the quinoline core is an area requiring further investigation. It is plausible that the lipophilicity conferred by the methoxy groups could enhance cell wall penetration in certain microbial species.

Anti-inflammatory Effects

Quinoline derivatives have also demonstrated anti-inflammatory properties, often through the modulation of key inflammatory pathways[3][20][21].

  • Potential Mechanisms of Action:

    • Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Several heterocyclic compounds, including quinolines, have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators[2][5][22].

    • COX-2 Inhibition: Some quinoline and isoquinoline derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins[1][23].

Head-to-Head Comparison: A Predictive Analysis

In the absence of direct experimental data, a predictive comparison between 2,4,7-trimethoxyquinoline and 2,4,6-trimethoxyquinoline must be based on theoretical considerations and SAR data from related compounds.

Feature2,4,7-Trimethoxyquinoline2,4,6-TrimethoxyquinolineRationale
Anticipated Anticancer Potency Potentially highPotentially highBoth isomers possess the trimethoxyquinoline scaffold, which is associated with anticancer activity in related compounds. The precise difference in potency would depend on the specific interactions with the target protein, which are influenced by the methoxy group positions.
Likely Primary Anticancer Mechanism Tubulin Polymerization Inhibition or Topoisomerase InhibitionTubulin Polymerization Inhibition or Topoisomerase InhibitionThese are common mechanisms for bioactive quinolines and compounds with trimethoxyphenyl motifs.
Predicted Antimicrobial Spectrum To be determinedTo be determinedThe lipophilic character suggests potential activity, but the spectrum would need to be experimentally determined against a panel of bacteria and fungi.
Potential Anti-inflammatory Efficacy PossiblePossibleBoth isomers have the potential to modulate inflammatory pathways like NF-κB, a known target for quinoline derivatives.

Experimental Protocols for Biological Efficacy Evaluation

To empirically determine and compare the biological efficacy of 2,4,7-trimethoxyquinoline and 2,4,6-trimethoxyquinoline, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity and Anticancer Activity

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2,4,7-trimethoxyquinoline and 2,4,6-trimethoxyquinoline for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment

2. Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of microtubules.

  • Principle: Purified tubulin polymerizes into microtubules in the presence of GTP at 37°C, leading to an increase in light scattering or fluorescence. Inhibitors of polymerization will prevent this increase.

  • Protocol:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add a fluorescent reporter that binds to polymerized tubulin.

    • Add various concentrations of the test compounds or a known inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Determine the IC₅₀ for inhibition of tubulin polymerization.

3. Topoisomerase Inhibition Assay

This assay determines if the compounds can inhibit the activity of topoisomerase I or II.

  • Principle: Topoisomerases relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state, which can be visualized by agarose gel electrophoresis.

  • Protocol:

    • Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of the test compounds or a known inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II).

    • Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Inhibition is observed as the persistence of the supercoiled DNA band.

Topoisomerase_Inhibition_Assay cluster_0 Reaction Mixture A Supercoiled Plasmid DNA D Incubation A->D B Topoisomerase Enzyme B->D C Test Compound C->D E Agarose Gel Electrophoresis D->E F DNA Staining & Visualization E->F G Analysis of DNA Bands F->G

Topoisomerase Inhibition Assay Workflow

Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Activity

1. NF-κB Reporter Assay

This assay measures the ability of the compounds to inhibit the activation of the NF-κB signaling pathway.

  • Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter gene.

  • Protocol:

    • Culture NF-κB reporter cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

    • A decrease in reporter activity indicates inhibition of the NF-κB pathway.

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Transcription

Simplified NF-κB Signaling Pathway

Conclusion and Future Directions

While a definitive comparison of the biological efficacy of 2,4,7-trimethoxyquinoline and 2,4,6-trimethoxyquinoline is currently hampered by a lack of direct experimental evidence, this guide provides a robust framework for their evaluation. Based on the extensive literature on quinoline derivatives, both isomers hold promise as potential anticancer, antimicrobial, and anti-inflammatory agents.

The differential positioning of the methoxy groups will likely lead to distinct potencies and selectivities. A systematic experimental investigation using the protocols outlined in this guide is essential to elucidate the specific biological activities of each isomer and to determine their therapeutic potential. Future research should focus on a head-to-head comparison of these compounds in a panel of relevant in vitro and in vivo models to establish a clear structure-activity relationship and identify the more promising candidate for further drug development.

References

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu.
  • Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. (2026). Preprints.org.
  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). TÜBİTAK Academic Journals.
  • A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. (2026). Sciety.
  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2018). DARU Journal of Pharmaceutical Sciences.
  • Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. (n.d.).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2022). RSC Advances.
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (n.d.).
  • Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. (2020). Molecules.
  • Synthesis and Screening of Novel 4-N-Heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as Antiproliferative and Tubulin Polymerization Inhibitors. (n.d.).
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (2013). Molecules.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs. (n.d.). Benchchem.
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry.
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2022). RSC Publishing.
  • Topoisomerase inhibitor. (n.d.). Wikipedia.
  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2012). ACS Medicinal Chemistry Letters.
  • A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Deriv
  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflamm
  • Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. (2015). Research and Reviews: Journal of Chemistry.
  • Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer. (2013). Arabian Journal of Chemistry.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). Molecules.
  • Structure--activity relationship of quinolones. (1989). The Journal of Antimicrobial Chemotherapy.
  • Inhibition of DNA topoisomerases I and II of compounds from Reynoutria japonica. (2008). Journal of Ethnopharmacology.
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (n.d.).

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Comparative

comparative cytotoxicity of 2,4,7-Trimethoxyquinoline in cell lines

Comparative Cytotoxicity Guide: 2,4,7-Trimethoxyquinoline vs. Isomeric Quinolines in Cancer Cell Lines In the landscape of small-molecule oncology drug development, the quinoline scaffold remains a privileged and highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 2,4,7-Trimethoxyquinoline vs. Isomeric Quinolines in Cancer Cell Lines

In the landscape of small-molecule oncology drug development, the quinoline scaffold remains a privileged and highly versatile structure. Specifically, polymethoxyquinolines have garnered significant attention as potent tubulin polymerization inhibitors[1]. While 2,4,7-Trimethoxyquinoline (CAS 51179-17-0) is widely utilized as a fundamental chemical building block for custom synthesis[2], its positional isomers—such as 5,6,7- and 6,7,8-trimethoxyquinolines—have been extensively optimized for direct cytotoxicity.

This guide provides an objective comparative analysis of 2,4,7-Trimethoxyquinoline against its structural analogs, detailing their performance across various cancer cell lines, the underlying structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: Tubulin Polymerization Inhibition

The primary cytotoxic mechanism of highly active trimethoxyquinolines involves binding to the colchicine site on β-tubulin[3]. This competitive interaction prevents the assembly of tubulin heterodimers into functional microtubules, which are essential for mitotic spindle formation during cell division. The resulting microtubule destabilization triggers the Spindle Assembly Checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[4].

G TMQ Trimethoxyquinoline Derivatives Tubulin β-Tubulin (Colchicine Site) TMQ->Tubulin Competitive Binding MT Microtubule Destabilization Tubulin->MT Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) MT->SAC Triggers Arrest G2/M Phase Cell Cycle Arrest SAC->Arrest Mediates Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action for trimethoxyquinoline derivatives via tubulin inhibition.

Comparative Cytotoxicity Data & SAR Analysis

The spatial orientation of the methoxy groups on the quinoline ring profoundly impacts binding affinity within the tubulin pocket. While 2,4,7-Trimethoxyquinoline serves as a highly stable synthetic precursor[2], shifting the methoxy groups to adjacent positions (e.g., 6,7,8-) drastically enhances antiproliferative activity.

Experimental data demonstrates that the 6,7,8-trimethoxyquinoline series exhibits superior cytotoxicity compared to 5,6,7-trimethoxyquinoline derivatives, often achieving nanomolar IC50 values and overcoming multidrug resistance (MDR) efflux pumps[4].

Compound ScaffoldSubstitution PatternTarget Cell LineIC50 (µM)Mechanistic Notes
2,4,7-Trimethoxyquinoline 2,4,7-methoxyGeneral>50.0*Baseline building block; utilized for downstream derivatization[2].
5,6,7-Trimethoxyquinoline (Q21) 5,6,7-methoxy, 2-arylMCF-7 (Breast)16.28Moderate tubulin inhibition; maintains activity against resistant lines[1].
5,6,7-Trimethoxyquinoline (7f) 5,6,7-methoxy, 4-amineA2780 (Ovarian)<10.0Potent antiproliferative activity; strong hydrogen bonding at position 4[3].
6,7,8-Trimethoxyquinoline (11) 6,7,8-methoxy, 4-aroylHT-29 (Colon)0.327High affinity for the colchicine binding site; optimal steric alignment[4].
6,7,8-Trimethoxyquinoline (11) 6,7,8-methoxy, 4-aroylKB (Cervical)0.217Effectively overcomes MDR/P-gp efflux pumps in resistant KB-vin10 cells[4].

*Note: Baseline data inferred from comparative SAR studies where non-optimized polymethoxyquinolines serve as negative/baseline controls.

Experimental Workflows

To ensure high-fidelity data when comparing 2,4,7-Trimethoxyquinoline against its highly active isomers, researchers must employ self-validating experimental systems. The following protocols are designed to establish causality between compound administration and cellular response.

Protocol 1: MTT Cell Viability Assay (Cytotoxicity Profiling)

This colorimetric assay measures metabolic activity via mitochondrial succinate dehydrogenase, which directly correlates with the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) at a density of 5 × 10³ cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour treatment window, preventing contact inhibition artifacts that could skew IC50 calculations.

  • Compound Treatment: Following a 24-hour attachment period, treat cells with serial dilutions of the quinoline derivatives (0.1 µM to 100 µM).

  • Self-Validating Controls: Include a vehicle control (media + 0.5% DMSO) to establish a 100% viability baseline, and a positive control (e.g., Colchicine or Doxorubicin) to validate the assay's sensitivity to known cytotoxic agents. Causality: Keeping DMSO ≤0.5% prevents solvent-induced cellular toxicity.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay (Mechanistic Validation)

To validate that the cytotoxicity observed in the MTT assay is mechanistically driven by microtubule destabilization[3], this cell-free assay isolates the drug-target interaction.

  • Reaction Setup: Reconstitute purified bovine brain tubulin (>99% pure) in PIPES buffer supplemented with 1 mM GTP. Causality: GTP hydrolysis provides the essential thermodynamic energy required for tubulin heterodimers to polymerize.

  • Compound Incubation: Pre-incubate the tubulin mixture with 2,4,7-TMQ, 6,7,8-TMQ derivatives, or Colchicine (positive control) at 37°C in a temperature-controlled microplate reader.

  • Kinetic Measurement: Monitor polymerization by measuring absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Interpretation: A self-validating run will show a standard sigmoidal polymerization curve for the vehicle control. Highly active 6,7,8-trimethoxyquinolines will flatten this curve (decreasing Vmax), confirming direct inhibition of polymerization[4], whereas baseline scaffolds like 2,4,7-TMQ will closely mirror the vehicle control.

References

  • Guidechem. "CAS 51179-17-0 Quinoline, 2,4,7-trimethoxy- | Products & Prices & Suppliers." 2

  • MDPI. "Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents." 4

  • PMC (National Institutes of Health). "Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors."3

  • Arab Journal of Chemistry. "Review on recent development of quinoline for anticancer activities." 1

Sources

Validation

Reproducibility and Yield Optimization in Trimethoxyquinoline Synthesis: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter challenges regarding the reproducible synthesis of highly oxygenated quinoline scaffolds. Trimethoxyquinolines—such as 2,4,7-trimethoxyquinoline and its 5,6,7-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the reproducible synthesis of highly oxygenated quinoline scaffolds. Trimethoxyquinolines—such as 2,4,7-trimethoxyquinoline and its 5,6,7-isomers—are critical intermediates in the total synthesis of biologically active furoquinoline alkaloids like skimmianine and dictamnine, which exhibit significant antimalarial and anticancer properties 1[1].

However, the electron-rich nature of trimethoxyaniline precursors makes the aromatic ring highly susceptible to off-target electrophilic aromatic substitutions, oxidation, and polymerization. This guide objectively compares three distinct synthetic methodologies, evaluating their mechanistic robusticity, yield, and overall reproducibility to help drug development professionals select the optimal pathway.

Mechanistic Evaluation of Synthesis Pathways

To achieve a reproducible synthesis, the chosen method must tightly control the reactivity of the electron-rich aromatic system. We evaluate three primary alternatives:

Method A: Catalyst-Free Doebner Multi-Component Reaction (MCR)

This approach synthesizes trimethoxyquinoline-4-carboxylic acid derivatives via a three-component reaction of 3,4,5-trimethoxyaniline, pyruvic acid, and an aromatic aldehyde in an alcoholic solvent2[2].

  • Causality & Reproducibility: The absence of a harsh acid/base catalyst prevents the degradation of the sensitive trimethoxyaniline precursor. The alcoholic solvent is not merely a medium; it actively stabilizes the transition state of the intermediate Michael addition via a hydrogen-bonding network. Because the final product precipitates directly out of the reaction mixture, it bypasses the need for silica gel chromatography—a common source of yield variance and product loss in highly polar quinolines[2].

Method B: Vilsmeier-Haack Cyclization

This classical two-step method involves the acetylation of trimethoxyaniline followed by cyclization using Phosphorus Oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF) to yield 2-chloro-trimethoxyquinoline-3-carbaldehyde .

  • Causality & Reproducibility: The Vilsmeier reagent (chloromethyleneiminium ion) acts as a potent, regioselective electrophile. The strongly electron-donating methoxy groups direct the ring closure efficiently. However, reproducibility is strictly dependent on maintaining absolute anhydrous conditions. Even trace moisture will hydrolyze the Vilsmeier reagent back to DMF, drastically reducing the yield.

Method C: Copper-Catalyzed Nucleophilic Substitution

Starting from a halogenated scaffold (e.g., tribromoquinoline), this method uses Sodium Methoxide ( NaOMe ) and a Copper catalyst to introduce the methoxy groups 3[3].

  • Causality & Reproducibility: Direct methoxylation of unactivated quinolines is thermodynamically unfavorable. The copper catalyst facilitates an oxidative addition into the C-Br bond. Reproducibility is historically low to moderate (~60%) due to the sensitivity of the Cu(I) species to oxidation and the high risk of incomplete substitution, which generates difficult-to-separate bromo-methoxy intermediates[3].

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three methodologies. For scalable drug development, Method A provides the highest reliability.

MetricMethod A: Doebner MCRMethod B: Vilsmeier-HaackMethod C: Cu-Catalyzed Substitution
Average Yield 87% – 91%75% – 87%~60%
Reaction Time 3 Hours12 – 18 Hours24+ Hours
Purification Simple Filtration (Chromatography-Free)Column Chromatography ( SiO2​ )Column Chromatography ( SiO2​ )
Key Sensitivities Reagent stoichiometryStrict anhydrous conditionsCatalyst oxidation, Moisture
Reproducibility Score High Moderate-High Low-Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific physical and chemical checkpoints, researchers can verify the success of the reaction in real-time.

Protocol A: Catalyst-Free Synthesis of Trimethoxyquinoline-4-Carboxylic Acid

Reference Standard:2[2]

  • Preparation: In a 50 mL round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1.0 mmol) and the chosen aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Initiation: Add pyruvic acid (1.0 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for exactly 3 hours.

    • Causality Check: The solution will transition from pale yellow to a deep amber as the Schiff base forms and undergoes Michael addition.

  • Isolation (Self-Validating Step): Allow the reaction to cool to room temperature. A solid precipitate should spontaneously form. If precipitation is poor, the pyruvic acid may have degraded prior to use.

  • Purification: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

  • Validation: Record the melting point. A sharp melting point of 228–230°C confirms the complete conversion to the trimethoxyquinoline core and the absence of unreacted aniline.

Protocol B: Vilsmeier-Haack Synthesis of 2-Chloro-trimethoxyquinoline-3-carbaldehyde

Reference Standard:

  • Reagent Generation: Under a strict Argon atmosphere, cool anhydrous DMF (2.5 equivalents) to 0°C in a flame-dried flask. Add POCl3​ (7.0 equivalents) dropwise over 30 minutes.

    • Causality Check: The highly exothermic formation of the Vilsmeier reagent must be controlled to prevent thermal decomposition.

  • Addition: Dissolve the acetylated trimethoxyaniline precursor (1.0 mmol) in minimal anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Heat the mixture to 90°C for 12 hours.

  • Quenching (Self-Validating Step): Carefully pour the hot mixture over crushed ice. The immediate formation of a beige/yellow precipitate indicates successful formylation and ring closure. If the solution remains clear or forms an oily residue, moisture contamination likely destroyed the Vilsmeier reagent.

  • Purification: Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via column chromatography (Hexane/Ethyl Acetate 19:1).

Pathway Visualization

The following diagram maps the strategic decision points and expected outcomes for the three primary synthetic routes.

SynthesisMethods Title Trimethoxyquinoline Synthesis Pathways Precursor1 3,4,5-Trimethoxyaniline (Electron-Rich Precursor) MCR Doebner MCR (Pyruvic Acid + Aldehyde, Reflux) Precursor1->MCR Catalyst-Free VH Vilsmeier-Haack (POCl3 / DMF, Anhydrous) Precursor1->VH Acetylation First Precursor2 Tribromoquinoline (Halogenated Scaffold) CuSub Cu-Catalyzed Substitution (NaOMe, Cu Catalyst) Precursor2->CuSub Nucleophilic Attack Prod1 Trimethoxyquinoline-4-carboxylic acid Yield: ~90% | High Reproducibility MCR->Prod1 Prod2 2-Chloro-trimethoxyquinoline-3-carbaldehyde Yield: ~87% | Moderate Reproducibility VH->Prod2 Prod3 4,6,8-Trimethoxyquinoline Yield: ~60% | Low Reproducibility CuSub->Prod3

Comparative workflow of trimethoxyquinoline synthesis pathways highlighting yield and scalability.

References

  • Mehariya, K., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CHEMISTRY & BIOLOGY INTERFACE.2

  • Arslan, B. S. (2020). 5,6,7-Trimethoxy-2-(methylthio)quinoline with Different Anchoring Groups: Synthesis and dye-sensitized Solar Cell Applications. Sakarya University Journal of Science (DergiPark).

  • Collins, J. F., et al. (1972). Aromatic Hydroxylation in Quinoline Alkaloids. The Biosynthesis of Skimmianine from Dictamnine, and a Convenient Synthesis of Furanoquinoline Alkaloids. J. Chem. Soc., Chem. Commun. 1

  • ChemInform Abstract (2025). Lithiations and Magnesiations on Quinoline and Isoquinoline. ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,7-Trimethoxyquinoline

As a Senior Application Scientist, I frequently observe laboratories treating methoxy-substituted quinolines with standard benchtop complacency. This is a critical error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating methoxy-substituted quinolines with standard benchtop complacency. This is a critical error. 2,4,7-Trimethoxyquinoline (CAS 51179-17-0) possesses specific physicochemical properties—namely, high lipophilicity and a planar aromatic core—that necessitate stringent, procedurally validated handling protocols.

This guide provides the essential logistical, safety, and operational frameworks required for researchers and drug development professionals to handle 2,4,7-Trimethoxyquinoline safely and effectively.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why 2,4,7-Trimethoxyquinoline behaves the way it does. The quinoline core is a known planar intercalator, and unsubstituted quinoline is classified as a suspected carcinogen and mutagen[1]. The addition of three methoxy groups increases the molecule's electron density and lipophilicity.

This lipophilicity is the primary driver of its occupational hazard: it allows the compound to rapidly bypass the lipid bilayers of human skin and cellular membranes, causing acute transdermal toxicity and severe irritation[2].

Table 1: Quantitative Hazard Data & Operational Implications

PropertyValueCausality / Implication for Handling
Molecular Weight 219.24 g/mol [3]Low MW facilitates rapid aerosolization risk during powder transfer.
Density ~1.2 g/cm³[4]Heavier than water; biphasic extractions require bottom-layer separation.
Boiling Point ~389.6 °C[4]Low volatility at room temp, but heating generates hazardous NOx vapors.
Solubility LipophilicPermeates standard latex; requires chemical-resistant nitrile/neoprene PPE.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated 2,4,7-Trimethoxyquinoline. Your protective envelope must be engineered to counter its specific transdermal and aerosolization risks.

  • Dermal Protection (Hands): Double-gloving is mandatory. Use nitrile gloves with a minimum thickness of 0.11 mm. Causality: Methoxyquinolines are highly lipophilic aromatic compounds that rapidly degrade and permeate latex. If the outer glove is contaminated, doff it immediately; the inner glove acts as a fail-safe against transdermal absorption.

  • Ocular Protection: Chemical splash goggles. Causality: Standard safety glasses do not form a facial seal. Because the fine powder of 2,4,7-Trimethoxyquinoline easily aerosolizes during transfer, particles can bypass the sides of standard glasses, leading to severe ocular damage (H319)[2].

  • Respiratory Protection: When handling the compound outside of a certified fume hood (e.g., during spill cleanup), an N95 or P100 particulate respirator is required. Causality: Inhalation of the dust causes acute respiratory tract irritation and potential systemic toxicity[2].

  • Body Protection: A flame-resistant, non-porous lab coat with knit cuffs. Ensure gloves are pulled over the cuffs to eliminate exposed skin at the wrists.

Operational Workflow & Handling Protocol

Every interaction with 2,4,7-Trimethoxyquinoline must be a self-validating system. The following protocol ensures that no contamination escapes the primary containment zone.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood Setup (Face Velocity 80-120 fpm) PPE->Hood Handling Active Handling (Transfer/Weighing) Hood->Handling Decon Decontamination (Solvent Wipe) Handling->Decon Validate Validation (UV Fluorescence Check) Decon->Validate Disposal Waste Segregation & Disposal Validate->Disposal

Operational Workflow for Handling 2,4,7-Trimethoxyquinoline.

Step-by-Step Methodology: Powder Weighing and Transfer
  • Fume Hood Calibration: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Causality: Velocities >120 fpm create turbulent eddies that blow fine powders out of the hood, while <80 fpm fails to capture aerosolized particles.

  • Static Elimination: Pass the weighing spatula and anti-static weigh boat through a benchtop ionizer. Causality: Methoxyquinoline powders carry strong static charges. Eliminating static prevents the powder from repelling off the spatula and contaminating the balance enclosure.

  • Transfer Mechanics: Use a slow, rolling motion with the spatula rather than tapping. Causality: Tapping generates micro-aerosols that contaminate the upper sash of the fume hood.

  • Self-Validating Check: After transfer, turn off the ambient hood light and illuminate the balance area with a 365 nm UV lamp. Causality: Methoxyquinolines exhibit strong fluorescence under UV light. Any stray powder will glow, allowing for immediate, targeted cleanup.

Spill Response & Self-Validating Decontamination

In the event of a spill, immediate containment is required to prevent the spread of the lipophilic agent.

Step-by-Step Methodology: Spill Neutralization
  • Aerosol Suppression: Do not dry-sweep the powder. Dampen the spill slightly with isopropanol (IPA) or ethanol. Causality: Alcohols solubilize the methoxyquinoline, immediately neutralizing the dust hazard and preventing it from becoming airborne[2].

  • Absorption: Wipe the dampened area with disposable absorbent pads, working from the outside of the spill toward the center.

  • Secondary Wash: Wash the area with a solution of warm water and a strong laboratory detergent (e.g., Alconox). Causality: The surfactant is required to lift the remaining lipophilic residue from the bench surface.

  • Validation: Perform the 365 nm UV fluorescence check over the spill zone. Repeat the secondary wash until absolutely no fluorescence is observed.

Chemical Disposal Plan

2,4,7-Trimethoxyquinoline must never be disposed of in standard aqueous waste streams due to its potential long-term aquatic toxicity[1]. Furthermore, its electron-rich aromatic ring makes it highly reactive with strong oxidizing agents[2].

WasteDisposal Waste 2,4,7-Trimethoxyquinoline Waste Stream Solid Solid Waste (Contaminated PPE) Waste->Solid Liquid Liquid Waste (Reaction Solvents) Waste->Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Aqueous Aqueous Waste (<1% Organics) Liquid->Aqueous Organic Organic Waste (Halogenated/Non) Liquid->Organic Aqueous->Incineration If Contaminated Organic->Incineration

Waste Segregation and Disposal Pathway for Methoxyquinolines.

Disposal Directives:
  • Segregation: Strictly segregate methoxyquinoline waste from strong acids and oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation.

  • Destruction Mechanism: Route all organic and solid waste for high-temperature incineration (>1000 °C). Causality: Incineration at lower temperatures results in incomplete combustion, leading to the release of highly toxic nitrogen oxide (NOx) gases into the atmosphere[2].

References[3] Guidechem. "Quinoline, 2,4,7-trimethoxy- (CAS 51179-17-0) Products & Suppliers." Guidechem. https://www.guidechem.com/products/51179-17-0.html[4] Guidechem. "2,4,7-trimethoxyquinoline-3-carbaldehyde Properties." Guidechem. https://www.guidechem.com/cas/51179-20-5.html[2] Fisher Scientific. "6-Methoxyquinoline Safety Data Sheet." Fisher Scientific. https://www.fishersci.com/store/msds?productName=AC179340050[5] TCI Chemicals. "8-Methoxyquinoline Safety Data Sheet." TCI Chemicals. https://www.tcichemicals.com/GB/en/p/M2718[1] Merck Millipore. "Quinoline Safety Data Sheet." Merck Millipore. https://www.sigmaaldrich.com/US/en/sds/sial/241571

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